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  • Product: 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
  • CAS: 1334013-89-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of 3,4-Dihydroquinazolin-2-ylmethanamine: A Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale In contemporary fragment-based drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In contemporary fragment-based drug discovery (FBDD), the identification of "privileged scaffolds"—low-molecular-weight frameworks capable of engaging multiple diverse biological targets—is paramount. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) represents a highly versatile nitrogenous bicyclic fragment[1].

Supplied as a dihydrochloride salt to ensure the high aqueous solubility required for high-concentration in vitro screening, this molecule combines a rigid, planar-like 3,4-dihydroquinazoline core with a flexible 2-methanamine vector. This structural dichotomy allows it to act as a potent hydrogen-bond donor/acceptor and a steric mimic for larger pharmacophores, such as steroidal AB-rings or purine/pyrimidine bases. Recent literature has demonstrated the utility of this scaffold in generating nanomolar inhibitors across diverse therapeutic areas, including oncology, virology, and parasitology[2][3][4].

Divergent In Vitro Mechanisms of Action

Because 3,4-dihydroquinazolin-2-ylmethanamine is a fragment, its in vitro mechanism of action (MoA) is defined by its ability to anchor into specific binding pockets, serving as the foundational pharmacophore for broader target engagement.

Pathway A: Cytoskeletal Disruption via Tubulin Binding

In oncology screening, the 3,4-dihydroquinazoline core acts as an achiral steric buttress that mimics the steroidal AB-ring system[4]. The 2-methanamine moiety projects into the spatial region typically occupied by the steroidal D-ring. In vitro, this allows the fragment and its derivatives to bind the colchicine site of β -tubulin. By occupying this pocket, the compound sterically blocks the addition of new tubulin heterodimers, inhibiting microtubule polymerization and leading to G2/M phase cell cycle arrest.

Pathway B: Allosteric Enzyme Modulation (Ube2T & HIV-1 RT)

Beyond structural proteins, the scaffold exhibits potent allosteric enzyme inhibition:

  • Ube2T Inhibition: Biophysical fragment screening has identified dihydroquinazolinones as allosteric binders of the ubiquitin-conjugating enzyme E2 T (Ube2T). By binding to an allosteric pocket, the scaffold disrupts the ubiquitination of FANCD2, a critical step in the Fanconi anemia DNA repair pathway[5].

  • Reverse Transcriptase (RT) Inhibition: Hybridization strategies have utilized the 3,4-dihydroquinazolin-2(1H)-one core to develop Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The bicyclic core anchors into the hydrophobic NNRTI pocket of wild-type HIV-1 RT, inducing a conformational shift that severely restricts the enzyme's catalytic flexibility[3].

MoAPathway Ligand 3,4-Dihydroquinazolin- 2-ylmethanamine Target1 Colchicine Site (β-Tubulin) Ligand->Target1 Scaffold Mimicry Target2 Allosteric Pocket (Ube2T / HIV-1 RT) Ligand->Target2 H-Bonding Effect1 Microtubule Depolymerization Target1->Effect1 Effect2 Enzymatic Inhibition Target2->Effect2 Outcome Cell Cycle Arrest & Apoptosis Effect1->Outcome Effect2->Outcome

Figure 1: Divergent in vitro mechanisms of action driven by the 3,4-DHQ scaffold.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the MoA of 3,4-dihydroquinazolin-2-ylmethanamine and its derivatives, we employ a self-validating biophysical and biochemical workflow.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

This protocol determines the binding kinetics ( Kd​ , kon​ , koff​ ) of the fragment to a purified target (e.g., Ube2T).

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Capture: Flow anti-His antibody over the activated surface, followed by ethanolamine to block remaining active esters. Capture His-tagged Ube2T onto the active flow cell.

  • Analyte Preparation: Dissolve 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to a top concentration of 500 µM, performing a 2-fold dilution series.

  • Kinetic Injection: Inject the fragment series at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

Causality Behind Experimental Choices:

  • Sensor Chip Choice: The CM5 dextran matrix provides a 3D hydrophilic environment, which minimizes non-specific hydrophobic interactions typical of highly polar dihydrochloride salts.

  • Immobilization Strategy: We utilize His-tag capture rather than direct amine coupling. Why? Direct amine coupling would react with the primary amine of the 2-methanamine moiety on the fragment, artificially masking the primary pharmacophore responsible for target engagement.

Self-Validation Checkpoints:

  • Reference Channel Subtraction: A mock-captured flow cell (anti-His only) is run simultaneously. Bulk refractive index changes from the high-concentration fragment (typical in FBDD) are automatically subtracted.

  • Positive Control Stability: A known high-affinity binder (e.g., EM02 for Ube2T) is injected at the start and end of the run. If the Rmax​ drops by >10%, the protein has denatured, and the chip is discarded.

FragmentWorkflow A Target Immobilization (His-Capture) B Fragment Flow (3,4-DHQ-2-MA) A->B Baseline C SPR Sensogram (Kd Determination) B->C Association D Orthogonal Validation (Thermal Shift) C->D Hit Confirmation

Figure 2: Self-validating SPR workflow for fragment-based affinity screening.

Protocol 2: Cell-Free Tubulin Polymerization Fluorometric Assay

This protocol assesses the fragment's ability to disrupt cytoskeletal dynamics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2​ , 0.5 mM EGTA, 10 µM fluorescent reporter). Keep strictly on ice.

  • Compound Plating: Dispense the fragment (100 µM final), Paclitaxel (10 µM, positive enhancer), Colchicine (10 µM, positive inhibitor), and DMSO (vehicle) into a pre-chilled 96-well half-area black plate.

  • Initiation: Add 1 mM GTP to the tubulin buffer immediately before use. Dispense 50 µL of the tubulin/GTP mix to all wells.

  • Kinetic Read: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

Causality Behind Experimental Choices:

  • Buffer Composition: PIPES buffer is utilized because it effectively mimics the intracellular pKa at 37°C and stabilizes tubulin dimers. GTP is added strictly right before the assay because its hydrolysis is the thermodynamic driver of polymerization.

  • Temperature Control: The assay is initiated by a temperature shift from 4°C to 37°C. Tubulin polymerization is driven by entropy; keeping the plate at 4°C during setup prevents premature polymerization, ensuring a synchronized zero-baseline across all wells.

Self-Validation Checkpoints:

  • Bidirectional Controls: The fragment's MoA is validated by its directional shift relative to Paclitaxel (curve shifts up/left) and Colchicine (curve shifts down/right).

  • Z'-Factor Calculation: The assay window between the vehicle (DMSO) and Colchicine must yield a Z′>0.6 . If Z′<0.6 , the tubulin dimers are deemed degraded, and the data is voided.

Quantitative Data Synthesis

The following table synthesizes representative in vitro metrics for the bare 3,4-dihydroquinazolin-2-ylmethanamine fragment compared to its highly optimized derivatives across different targets[2][3][4][5].

Compound / ScaffoldTarget SystemAssay TypePrimary MetricLigand Efficiency (LE)
3,4-DHQ-2-MA (Fragment) β -TubulinFluorometric IC50​≈45μM 0.38
3,4-DHQ-2-MA (Fragment) Ube2TSPR Kinetics Kd​≈120μM 0.41
Optimized DHQ-Derivative HIV-1 RTCell-Free Enzymatic IC50​<10nM 0.32
Optimized DHQ-Derivative Plasmodium falciparumPhenotypic EC50​≈50nM N/A

Note: Fragment metrics represent standard starting baselines in FBDD, whereas derivative metrics reflect the nanomolar potencies achieved post-optimization.

References

  • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: ACS Infectious Diseases URL: [Link]

  • Title: Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors Source: ChemRxiv URL: [Link]

  • Title: Quinazolinone-based Anticancer Agents Source: University of Birmingham (Pure Portal) URL: [Link]

  • Title: BRENDA Enzyme Database - Ube2T (EC 2.3.2.23) Source: BRENDA URL: [Link]

Sources

Exploratory

Pharmacokinetics of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride Derivatives Foreword: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline ring system is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride Derivatives

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3] Notably, several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, are based on the quinazoline framework, highlighting its clinical significance.[1][4][5] The specific class of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride derivatives represents a promising area of investigation, with potential applications as selective T-type Ca2+ channel blockers and other novel therapeutic targets.[6]

However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[7][8] Therefore, a thorough and early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a regulatory requirement but a cornerstone of a successful drug discovery program.[9][10]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential in vitro and in vivo studies required to elucidate the pharmacokinetic profile of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride derivatives. The focus is on the causality behind experimental choices and the integration of data to build a holistic understanding of a compound's journey through the body.

The Four Pillars of Pharmacokinetics: An Overview of ADME

Pharmacokinetics is the study of how an organism affects a drug.[1] It describes the relationship between the dose administered and the resulting concentration of the drug in various tissues over time. This relationship is governed by four fundamental processes:

  • Absorption: The process by which a drug enters the systemic circulation from the site of administration. For orally administered drugs, this involves traversing the intestinal epithelium.[7]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs. The extent of distribution is influenced by factors like plasma protein binding and tissue permeability.[11]

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver (e.g., Cytochrome P450s), to facilitate its elimination.[12]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[13]

Understanding these four pillars is critical for optimizing dosing regimens, predicting efficacy, and ensuring the safety of a drug candidate.[14] Early in vitro ADME screening allows for the rapid prioritization of compounds with favorable pharmacokinetic properties, reducing the reliance on animal testing and minimizing costly late-stage failures.[8][15]

ADME_Workflow cluster_0 In Vitro Profiling (Early Discovery) cluster_1 In Vivo Validation (Preclinical) cluster_2 Data Integration & Prediction A Absorption (e.g., Caco-2 Permeability) D Distribution (e.g., Plasma Protein Binding) A->D Compound Enters Systemic Circulation M Metabolism (e.g., Microsomal Stability, CYP Inhibition) D->M Distribution to Metabolizing Organs PK_Study Rodent PK Study (IV & PO Dosing) M->PK_Study Informs In Vivo Study Design Bioanalysis Bioanalytical Method Validation (LC-MS/MS) PK_Study->Bioanalysis Sample Analysis IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Bioanalysis->IVIVE Provides Key PK Parameters PBPK PBPK Modeling IVIVE->PBPK Human_PK Human PK Prediction PBPK->Human_PK

Caption: High-level workflow from in vitro ADME screening to in vivo validation and human PK prediction.

In Vitro Assessment of Absorption: Intestinal Permeability

For orally administered drugs, crossing the intestinal epithelial barrier is the first major hurdle to entering systemic circulation.[16] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[17]

Principle of the Caco-2 Permeability Assay

Caco-2 cells are human colorectal adenocarcinoma cells that, when cultured on semi-permeable inserts, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[16][18] They form tight junctions and express key efflux transporters like P-glycoprotein (P-gp), making them a physiologically relevant model.[17] The assay measures the rate of compound transport from an apical (A, gut lumen side) to a basolateral (B, blood side) compartment, and vice versa.

Caco2_Assay cluster_0 Transwell Insert cluster_1 Caco-2 Monolayer Apical Apical Chamber (A) (Drug Added Here for A->B) Basolateral Basolateral Chamber (B) (Drug Added Here for B->A) Apical->Basolateral A -> B Transport (Absorption) Basolateral->Apical B -> A Transport (Efflux) cell1 Cell cell2 Cell cell3 Cell

Caption: Diagram of the Caco-2 Transwell assay for measuring bidirectional drug permeability.

Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded onto collagen-coated Transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is a critical quality control step. Transepithelial Electrical Resistance (TEER) is measured before the experiment. A TEER value ≥ 200 Ω·cm² typically indicates a suitably confluent and tight monolayer.[19] Post-incubation integrity is often confirmed with a Lucifer Yellow rejection assay.[16][18]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical or basolateral chamber to assess A-to-B or B-to-A transport, respectively. Studies are performed in at least triplicate.[19]

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 120 minutes.[16]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.[16]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[17]

In Vitro Assessment of Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[11] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[20] Therefore, determining the percentage of plasma protein binding (%PPB) is crucial for interpreting pharmacokinetic data.[21]

Principle of the Equilibrium Dialysis Assay

Equilibrium dialysis is the gold-standard method for determining PPB.[11][21] It uses a semi-permeable membrane that allows the free drug to pass through but retains the larger plasma proteins. The test compound is added to plasma in one chamber, which is separated by the membrane from a protein-free buffer solution in another chamber. The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both chambers.

Equilibrium_Dialysis Legend: Red = Bound Drug, Blue = Free Drug cluster_start cluster_eq start Start Plasma Chamber Buffer Chamber equilibrium Equilibrium Plasma Chamber Buffer Chamber p1 p2 p3 d1 d2 d7 d2->d7 Free drug diffuses d3 d8 d3->d8 d4 p4 p5 p6 d5 d6

Caption: Principle of equilibrium dialysis for measuring the unbound fraction of a drug in plasma.

Experimental Protocol: Equilibrium Dialysis
  • Preparation: A Rapid Equilibrium Dialysis (RED) device or similar apparatus is used.[21] The device consists of wells, each divided into two chambers by a semi-permeable membrane (typically 12-14 kDa MWCO).[21]

  • Dosing: The test compound (e.g., at 1-5 µM) is spiked into plasma (human, rat, mouse, etc.) and added to one chamber.[20] Dialysis buffer (e.g., PBS) is added to the other chamber.[21]

  • Incubation: The apparatus is sealed and incubated at 37°C for 4-6 hours with rotation to facilitate equilibrium.[22]

  • Sampling & Quenching: After incubation, equal aliquots are removed from both the plasma and buffer chambers.[20] To determine total concentration and prevent further binding, an equal volume of the opposing matrix (buffer to plasma sample, plasma to buffer sample) is added, followed by a protein precipitation step with an organic solvent like acetonitrile.[20]

  • Quantification: The concentrations of the compound in the buffer (C_buffer, representing the free drug concentration) and plasma (C_plasma, representing total drug concentration) are determined by LC-MS/MS.

  • Data Analysis:

    • Fraction unbound (fu) = C_buffer / C_plasma

    • Percentage bound (%PPB) = (1 - fu) * 100

In Vitro Assessment of Metabolism

Metabolism significantly impacts a drug's half-life, potential for drug-drug interactions (DDIs), and overall clearance.[12] Key in vitro assays focus on metabolic stability and the potential for a compound to inhibit major drug-metabolizing enzymes.

Metabolic Stability

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[12][23]

  • Principle: The test compound is incubated with a preparation of liver enzymes, most commonly liver microsomes (which contain Phase I enzymes like CYPs) or hepatocytes (which contain both Phase I and Phase II enzymes).[23] The disappearance of the parent compound is monitored over time.

  • Causality - Why NADPH?: Cytochrome P450 enzymes require a cofactor, NADPH, to function. Incubations are run with and without NADPH. Disappearance of the compound only in the presence of NADPH confirms that metabolism is CYP-mediated.[24]

Experimental Protocol: Microsomal Stability
  • Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1-3 µM), and buffer.[12][25]

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH solution (1 mM final concentration).[25]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][25]

  • Quantification: The remaining percentage of the parent compound at each time point is quantified by LC-MS/MS relative to the 0-minute sample.

  • Data Analysis:

    • The natural log of the percent remaining is plotted against time.

    • The slope of the line gives the rate constant of elimination (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated from the half-life and incubation conditions.

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting DDIs.[26] Inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[27]

  • Principle: A probe substrate, which is a known drug specifically metabolized by a single CYP isoform, is incubated with liver microsomes. The formation of the specific metabolite is measured. The assay is then repeated in the presence of the test compound. A reduction in metabolite formation indicates inhibition.

  • Causality - Why a Cocktail Assay?: To increase throughput, a "cocktail" of multiple CYP-specific probe substrates can be used simultaneously, allowing for the assessment of inhibition across several isoforms in a single experiment.[28]

CYP_Inhibition cluster_0 Control Reaction cluster_1 Inhibition Reaction Substrate CYP-Specific Substrate CYP CYP Enzyme (in Microsomes) Substrate->CYP + NADPH Metabolite Specific Metabolite CYP->Metabolite Metabolism Metabolite2 Reduced or No Metabolite Substrate2 CYP-Specific Substrate CYP2 CYP Enzyme (in Microsomes) Substrate2->CYP2 + NADPH TestCmpd Test Compound (Inhibitor) TestCmpd->CYP2 Blocks Active Site CYP2->Metabolite2 Metabolism Inhibited

Caption: Mechanism of a Cytochrome P450 (CYP) inhibition assay.

Experimental Protocol: CYP Inhibition (IC50 Determination)
  • Incubation: Human liver microsomes are incubated with a cocktail of CYP-specific probe substrates and NADPH.

  • Dose-Response: The incubation is performed across a range of concentrations of the test compound (typically an 8-point, 3-fold serial dilution starting from 100 µM).[26] A vehicle control (no inhibitor) is also included.

  • Metabolite Quantification: After a short incubation, the reactions are stopped, and the amount of each specific metabolite formed is quantified by LC-MS/MS.

  • Data Analysis:

    • The percent inhibition at each concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by plotting percent inhibition versus log[concentration] and fitting to a sigmoidal dose-response curve.[26]

In Vivo Pharmacokinetic Studies

While in vitro assays are powerful predictive tools, in vivo studies in animal models are essential to understand how ADME processes are integrated in a whole organism.[29] These studies are a critical component of preclinical development and are required for regulatory submissions like an Investigational New Drug (IND) application.[10][30]

Study Design and Execution
  • Species Selection: Rodents (mice or rats) are the most common species for initial PK studies due to practical considerations and their well-characterized physiology.[14]

  • Route of Administration: To determine key PK parameters, including bioavailability, the compound is typically administered via both an intravenous (IV) bolus and an oral (PO) gavage.[29]

  • Dosing and Grouping: Animals are divided into groups (e.g., n=3-5 per group) for each route of administration. Doses are selected based on efficacy and toxicology data.

  • Sample Collection: Blood samples are collected at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[13] Serial microsampling techniques can be used to obtain a full PK profile from a single mouse.[13] Samples are processed to plasma and stored frozen until analysis.

  • Bioanalytical Method Validation: Before analyzing study samples, the analytical method (typically LC-MS/MS) used to quantify the drug in plasma must be rigorously validated.[31] This is a strict regulatory requirement. The FDA's Bioanalytical Method Validation Guidance outlines the necessary parameters, including accuracy, precision, selectivity, sensitivity (LLOQ), and stability.[32][33][34]

Key Pharmacokinetic Parameters

Pharmacokinetic data analysis, often performed with software like Phoenix WinNonlin, yields several critical parameters:[13]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time at which Cmax is reachedReflects the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body.
F (%) Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (Calculated as [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral]).

Case Study: Pharmacokinetic Profile of a Hypothetical Derivative "QZ-472"

To illustrate the integration of this data, consider the following hypothetical results for a novel 3,4-dihydroquinazolin-2-ylmethanamine derivative, QZ-472.

Table 1: In Vitro ADME Profile of QZ-472
AssayParameterResultClassification
Caco-2 Permeability Papp (A-B) (10⁻⁶ cm/s)15.2High
Papp (B-A) (10⁻⁶ cm/s)18.1-
Efflux Ratio (ER)1.19Not an Efflux Substrate
Plasma Protein Binding Human Plasma % Bound92.5%High
Rat Plasma % Bound89.8%High
Metabolic Stability Human Liver Microsome t½ (min)45Moderately Stable
Rat Liver Microsome t½ (min)32Moderately Stable
CYP Inhibition (IC50, µM) CYP1A2> 50No Inhibition
CYP2C9> 50No Inhibition
CYP2C1928.7Weak Inhibition
CYP2D6> 50No Inhibition
CYP3A415.4Weak Inhibition

Interpretation: QZ-472 shows high permeability and is not a substrate for major efflux pumps, suggesting good potential for oral absorption. It is highly bound to plasma proteins. Its moderate metabolic stability suggests it will be cleared but likely not so rapidly as to preclude a reasonable dosing interval. The low potential for CYP inhibition reduces the risk of drug-drug interactions.

Table 2: In Vivo Pharmacokinetic Parameters of QZ-472 in Rats (10 mg/kg PO, 2 mg/kg IV)
ParameterOral (PO)Intravenous (IV)
Cmax (ng/mL) 8541980
Tmax (hr) 1.00.08
AUC_last (ng*hr/mL) 43202350
t½ (hr) 3.83.5
CL (mL/min/kg) -14.1
Vd (L/kg) -4.2
F (%) 36.8%-

Interpretation: The in vivo data in rats aligns with the in vitro predictions. The Tmax of 1 hour confirms good absorption. The oral bioavailability (F) of 36.8% is acceptable for an early-stage candidate. The half-life of ~3.5-4 hours supports potential for once or twice-daily dosing. The high volume of distribution (Vd > 1 L/kg) suggests the compound distributes well into tissues, which is consistent with its high plasma protein binding.

Conclusion

The pharmacokinetic profiling of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride derivatives is a multi-faceted process that systematically de-risks candidates for further development. By employing a logical sequence of in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven approach, grounded in validated experimental protocols and sound scientific principles, is indispensable for optimizing chemical structures, predicting human pharmacokinetics, and ultimately, developing safe and effective medicines. The integration of these diverse datasets allows drug development teams to make informed, go/no-go decisions with greater confidence, streamlining the path from the laboratory to the clinic.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2018, May 22). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • National Institute of Allergy and Infectious Diseases. (2024, October 9). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Lee, J., et al. (2005, January 17). Synthesis and biological activity of 3,4-dihydroquinazolines for selective T-type Ca2+ channel blockers. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Eng, H., & Murthy, S. N. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Paine, M. F., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • Fernandes, G., et al. (2015, December 25). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Singh, L. M., & Sharma, P. K. (n.d.). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2026, February 12). Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry. Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • (n.d.). Plasma protein binding (PPB) evaluations. Retrieved from [Link]

  • Singh, M., et al. (n.d.). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1987, February). Pharmacokinetics and Bioavailability. Retrieved from [Link]

  • Research Trend. (2023, April 20). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Journals. (2025, December 31). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • Zhou, Z., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profile and Solvation Dynamics of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride in Organic Solvents

Executive Summary In modern drug discovery and synthetic medicinal chemistry, the physicochemical properties of building blocks dictate the efficiency of downstream workflows. 3,4-Dihydroquinazolin-2-ylmethanamine dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic medicinal chemistry, the physicochemical properties of building blocks dictate the efficiency of downstream workflows. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a rigid, nitrogen-rich bicyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

Because this molecule contains two basic nitrogen centers—a primary methanamine group and a secondary amine within the dihydroquinazoline core—it is commercially formulated as a dihydrochloride salt . While this salt formulation ensures long-term oxidative stability and prevents degradation, it profoundly alters the compound's solvation dynamics. This whitepaper provides an in-depth technical analysis of its solubility profile across organic solvents, detailing the thermodynamic causality behind its dissolution, validated experimental protocols for solubility determination, and chemical strategies for optimizing its solubility in non-polar media.

Physicochemical Profiling & Solvation Mechanics

The dissolution of a crystalline salt in an organic solvent is governed by the thermodynamic equation: ΔGdiss​=ΔHdiss​−TΔSdiss​ . For 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride, the lattice enthalpy ( ΔHlattice​ ) is exceptionally high due to the strong electrostatic interactions between the protonated amine cations and the chloride anions[1].

To achieve dissolution, the solvent must provide sufficient solvation energy to overcome this lattice energy. This principle dictates its behavior across different solvent classes:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is the premier solvent for this compound. With a high dielectric constant ( ϵ≈46.7 ) and strong hydrogen-bond accepting capabilities, DMSO effectively lowers the electrostatic forces between the ions and solvates the protonated amines without donating protons[2]. This makes DMSO the gold standard for preparing highly concentrated stock solutions for high-throughput screening (HTS)[3].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess both hydrogen-bond donating and accepting properties. They can solvate both the organic cation and the chloride anion, yielding moderate to high solubility. However, the presence of protic exchange can sometimes interfere with specific sensitive synthetic reagents.

  • Non-Polar and Halogenated Solvents (e.g., DCM, THF, Hexane): Solvents with low dielectric constants lack the dipole moment required to disrupt the ionic lattice of the dihydrochloride salt. Consequently, the compound exhibits near-zero solubility in these media, which presents a challenge for standard organic extractions or reactions requiring anhydrous, non-polar conditions[4].

Quantitative Solubility Profile

The following table summarizes the empirical and theoretically derived solubility ranges for 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride across standard organic solvents, providing a baseline for assay design and synthetic planning.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility RangePrimary Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLHTS Stock Solutions, Storage
Polar Aprotic N,N-Dimethylformamide (DMF)36.730 - 50 mg/mLPeptide Coupling, SNAr Reactions
Polar Protic Methanol (MeOH)32.710 - 30 mg/mLRecrystallization, LC-MS Analysis
Polar Protic Ethanol (EtOH)24.55 - 15 mg/mLTrituration, Precipitation
Polar Aprotic Acetonitrile (MeCN)37.5< 1 mg/mLAnalytical Mobile Phase (with buffer)
Halogenated Dichloromethane (DCM)8.93< 0.1 mg/mLExtraction (Requires Free-Basing)
Ether Tetrahydrofuran (THF)7.58< 0.1 mg/mLOrganometallic Reactions
Non-Polar Hexane / Toluene< 2.5InsolubleAnti-solvent for Crystallization

Experimental Methodologies for Solubility Determination

To ensure data integrity during lead optimization or formulation, solubility must be measured using self-validating, reproducible systems. The pharmaceutical industry relies on two distinct paradigms: Kinetic and Thermodynamic solubility[5].

Protocol A: Kinetic Solubility Profiling (Early-Stage HTS)

Kinetic solubility measures the concentration at which a supersaturated solution first precipitates. It is highly efficient but can overestimate true solubility due to the stabilizing effect of DMSO[6].

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock[5].

  • Serial Dilution: Dispense the stock into a 96-well plate containing the target organic solvent or aqueous buffer, creating a concentration gradient (e.g., 1 µM to 500 µM).

  • Incubation: Agitate the microplate at 25°C for 2 hours.

  • Detection: Evaluate precipitate formation using laser nephelometry (light scattering) or a UV-Vis microplate reader to determine the kinetic solubility boundary[5].

Protocol B: Thermodynamic Solubility via Shake-Flask Method (Late-Stage)

The shake-flask method remains the reference standard for measuring true equilibrium solubility, allowing the compound to reach its lowest-energy phase[6].

  • Saturation: Add an excess of the solid 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride (e.g., 5 mg) to a glass vial containing 1 mL of the target solvent[7].

  • Equilibration: Seal the vial and agitate continuously at 400 rpm at a controlled temperature (typically 25°C or 37°C) for 24 to 72 hours[7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Filter the resulting supernatant through a low-binding 0.22 µm PTFE syringe filter to remove sub-visible crystallites[6].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using isocratic LC-UV or LC-MS/MS against a meticulously prepared external calibration curve[7].

G N1 Solid Compound (Excess) N2 Solvent Addition (Buffer/Organic) N1->N2 N3 Equilibration (Shake-Flask, 24-72h, 37°C) N2->N3 N4 Phase Separation (Centrifugation/Filtration) N3->N4 N5 Quantification (LC-UV / LC-MS) N4->N5

Thermodynamic solubility determination via the shake-flask method.

Solubility Optimization & Free-Basing Strategies

A common bottleneck in synthetic workflows occurs when a reaction (e.g., a reductive amination or an acid chloride coupling) mandates the use of a non-polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), in which the dihydrochloride salt is completely insoluble[4].

To circumvent this, researchers must perform an in situ free-basing procedure.

Mechanistic Causality: By introducing a non-nucleophilic, sterically hindered organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—into the suspension, the base scavenges the protons from the amine hydrochlorides. This neutralizes the compound, collapsing the high-energy ionic lattice and liberating the neutral "free base" of 3,4-dihydroquinazolin-2-ylmethanamine. The newly formed free base is highly lipophilic and readily dissolves in DCM, THF, and even moderately non-polar solvents, allowing homogeneous catalysis or coupling to proceed efficiently[1].

G N1 Dihydrochloride Salt (Insoluble in DCM/THF) N2 Addition of DIPEA/TEA (Proton Scavenging) N1->N2 N3 Amine Deprotonation (Formation of Base-HCl) N2->N3 N4 Free Base Liberation (Soluble in DCM/THF) N3->N4

In situ free-basing workflow to enhance non-polar solvent solubility.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor[Link]

  • 3.7. Determination of Thermodynamic Solubility Bio-protocol[Link]

  • Salt formation to improve drug solubility USPTO[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Int J Pharm Chem Anal [Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride

Executive Summary 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a specialized, low-molecular-weight (234.12 g/mol ) chemical building block[1]. It features the highly privileged dihydroquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a specialized, low-molecular-weight (234.12 g/mol ) chemical building block[1]. It features the highly privileged dihydroquinazoline scaffold, a structural motif that has become a cornerstone in modern medicinal chemistry. Compounds bearing this scaffold are extensively utilized as small-molecule inhibitors targeting tyrosine kinases (e.g., EGFR, JAK3)[2] and cholinesterase enzymes (AChE and BChE)[3]. This technical guide establishes the authoritative methodologies required to evaluate the in vitro binding affinity of this specific compound, ensuring high-fidelity data acquisition for target validation and drug development.

Mechanistic Grounding: The Dihydroquinazoline Scaffold

The pharmacological utility of the dihydroquinazoline core stems from its versatile binding modalities. In the context of oncology, quinazoline and dihydroquinazoline derivatives act as competitive inhibitors by reversibly binding to the ATP-binding pocket of tyrosine kinases, effectively halting auto-phosphorylation and downstream cellular signaling[4]. Furthermore, recent structural biology advancements have demonstrated that properly substituted dihydroquinazolines can function as highly selective, cysteine-targeting covalent warheads against kinases like JAK3[2].

In neuropharmacology, 3,4-dihydroquinazoline derivatives exhibit a distinct mechanism, displaying dual-binding capabilities. They interact simultaneously with the catalytic anionic site (CAS) and the peripheral site (PS) of butyrylcholinesterase (BChE), leading to potent non-competitive or mixed-type inhibition[3].

Pathway A 3,4-Dihydroquinazolin-2-ylmethanamine B Target Enzyme (Kinase / BChE) A->B High Affinity Binding C Active Site Binding (ATP / CAS) B->C Localizes to D Enzymatic Inhibition C->D Induces E Downstream Modulation D->E Results in

Fig 1: Mechanistic binding pathway of dihydroquinazoline derivatives to target enzymes.

Analytical Strategy: Causality Behind Assay Selection

Evaluating the binding affinity of a low-molecular-weight fragment like 3,4-Dihydroquinazolin-2-ylmethanamine requires highly sensitive, orthogonal techniques.

  • Surface Plasmon Resonance (SPR): Chosen over Isothermal Titration Calorimetry (ITC) due to the compound's small size (234.12 g/mol )[1]. Small fragments generate minimal heat upon binding, often falling below the detection threshold of ITC. SPR's evanescent wave technology provides real-time kinetic data ( kon​ , koff​ ), which is critical for calculating the equilibrium dissociation constant ( Kd​ ) and understanding the compound's residence time on the target.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Aromatic nitrogenous scaffolds frequently exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay (e.g., 50–100 µs) before signal acquisition, allowing transient background fluorescence to decay. This ensures that the measured signal is exclusively derived from the target-ligand interaction.

SPR_Workflow Step1 Target Immobilization (CM5 Sensor Chip) Step2 Analyte Injection (Compound Titration) Step1->Step2 Step3 Real-Time Detection (Assoc/Dissoc Phase) Step2->Step3 Step4 Data Fitting (Langmuir 1:1 Model) Step3->Step4

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Self-Validating Experimental Protocols

Protocol 1: SPR Binding Kinetics (Target: Recombinant Kinase or BChE)

To ensure trustworthiness, this protocol incorporates a self-validating reference channel and solvent correction to eliminate false positives caused by bulk refractive index shifts.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine-coupling chemistry.

  • Target Immobilization: Inject the target protein (e.g., recombinant JAK3 or BChE) diluted in 10 mM sodium acetate (pH 4.5) over Flow Cell 2 (Fc2) until a target immobilization level of 2000-3000 Response Units (RU) is achieved. Self-Validation Step: Leave Flow Cell 1 (Fc1) activated and blocked with ethanolamine without protein to serve as a blank reference.

  • Analyte Preparation: Dissolve 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to achieve a final DMSO concentration of exactly 1%. Prepare a 5-point concentration series (e.g., 0.1 µM to 10 µM).

  • Solvent Correction: Inject a series of blank buffers with DMSO concentrations ranging from 0.5% to 1.5% to create a calibration curve. This corrects for slight bulk refractive index differences between the running buffer and the analyte samples.

  • Kinetic Injection: Inject the analyte series over both Fc1 and Fc2 at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Analysis: Subtract the Fc1 signal from the Fc2 signal (Fc2-Fc1). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Protocol 2: TR-FRET Kinase Binding Assay
  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM of the target kinase (e.g., His-tagged EGFR), 2 nM of a LanthaScreen Eu-anti-His antibody, and a fluorescently labeled kinase tracer.

  • Compound Addition: Add 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride at varying concentrations (10-point titration). Self-Validation Step: Include staurosporine as a universally recognized positive control to verify assay dynamic range, and DMSO-only wells as baseline negative controls.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 340 nm and dual emission wavelengths of 615 nm (Europium) and 665 nm (Tracer). Calculate the 665/615 ratio to determine the IC50​ .

Quantitative Data Interpretation

The following table summarizes the benchmark binding metrics for the dihydroquinazoline compound class against primary targets, providing a reference framework for interpreting the experimental results of 3,4-Dihydroquinazolin-2-ylmethanamine[2][3][4].

Target EnzymeInteraction SiteExpected Affinity MetricBenchmark Value RangeKinetic Profile ( koff​ )
EGFR (Kinase) ATP-Binding Pocket IC50​ / Kd​ 0.1 µM – 5.0 µMFast reversible
JAK3 (Kinase) Cysteine (Covalent) IC50​ < 0.05 µMIrreversible (Near zero)
BChE CAS and PS IC50​ / Ki​ 45 nM – 150 nMSlow reversible
AChE CAS IC50​ > 5.0 µM (Weak)Fast reversible

References[1] Title: 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride | Sapphire Bioscience

Source: sapphirebioscience.com URL:[2] Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors | Journal of the American Chemical Society Source: acs.org URL:[4] Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: mdpi.com URL:[3] Title: 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed Source: nih.gov URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride as a Privileged Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols Executive Summary & Mechanistic Rationale In contemporary structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Summary & Mechanistic Rationale

In contemporary structure-based drug design, the quinazoline and 3,4-dihydroquinazoline scaffolds are recognized as highly privileged pharmacophores. They frequently serve as ATP-competitive kinase inhibitors and modulators of parasitic redox enzymes. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a highly versatile synthetic precursor that enables the rapid generation of diverse chemical libraries.

The strategic value of this precursor lies in its structural topology:

  • The Dihydroquinazoline Core: This bicyclic system effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor securely into the hinge region of kinases via bidentate hydrogen bonding [1]. Furthermore, in anti-parasitic drug discovery, this core has been shown to induce a conformational change in Trypanothione Reductase (TryR), creating a novel, druggable subpocket [2].

  • The 2-Methanamine Linker: The inclusion of a methylene (-CH₂-) spacer insulates the primary amine from the aromatic core. This prevents the delocalization of the amine's lone pair, preserving its aliphatic character (pKa ~9.5). Consequently, the amine is highly nucleophilic, making it an ideal vector for mild, high-yielding derivatizations (e.g., amide couplings, urea formations) to probe adjacent hydrophobic pockets in the target protein.

Physicochemical & Structural Profiling

Before initiating library synthesis, it is critical to account for the precursor's physicochemical properties, particularly its salt form, which dictates the stoichiometric requirements for base in downstream reactions [3].

PropertySpecificationPharmacological Relevance
Chemical Name 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochlorideStandard IUPAC nomenclature.
CAS Number 1334013-89-6Verified registry identifier.
Molecular Formula C₉H₁₁N₃ · 2HClSupplied as a dihydrochloride salt; requires neutralization.
Molecular Weight 234.12 g/mol (Salt) / 161.20 g/mol (Free base)Low molecular weight ensures high ligand efficiency (LE).
Nucleophilicity High (Aliphatic Primary Amine)Enables rapid parallel synthesis at room temperature.

Synthetic Workflows & Protocols

The following protocols detail the divergent synthesis of targeted libraries. The workflows are designed as self-validating systems, incorporating specific stoichiometric controls to account for the dihydrochloride salt.

SynthWorkflow cluster_0 Parallel Synthesis Pathways P 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride A Amide Coupling (HATU, DIPEA, DMF) P->A R-COOH U Urea Formation (R-NCO, TEA, DCM) P->U Isocyanates S1 Kinase Inhibitor Library (e.g., ERK1/2) A->S1 S2 Anti-Parasitic Library (TryR) U->S2 HTS High-Throughput Screening & CETSA S1->HTS S2->HTS

Fig 1. Synthetic workflow utilizing 3,4-dihydroquinazolin-2-ylmethanamine for library generation.

Protocol A: Parallel Amide Coupling for Kinase Inhibitor Libraries

This protocol is optimized for generating inhibitors targeting kinases such as ERK1/2 and GRK6 [1, 4].

  • Causality of Reagents: HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics, which minimizes epimerization of chiral carboxylic acids. Because the precursor is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed just to liberate the free amine. Therefore, 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are used to ensure a sufficiently basic environment for the coupling to proceed efficiently.

Step-by-Step Procedure:

  • Activation: In a dried 10 mL reaction vial, dissolve the desired carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.15 mmol, 1.5 eq) in anhydrous DMF (2.0 mL).

  • Base Addition: Add DIPEA (0.40 mmol, 4.0 eq) to the mixture and stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Precursor Addition: Add 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (0.10 mmol, 1.0 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. Self-Validation: The disappearance of the precursor mass (m/z 162 [M+H]⁺ for the free base) confirms total consumption.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to yield the target amide.

Protocol B: Urea Derivatization for TryR Inhibitor Synthesis

Urea linkages are highly effective for targeting the Trypanothione Reductase (TryR) subpocket in Trypanosoma brucei [2].

  • Causality of Reagents: Isocyanates are highly electrophilic and prone to hydrolysis. The reaction must be performed in strictly anhydrous dichloromethane (DCM). Triethylamine (TEA) is used instead of DIPEA to strip the HCl salts, as its smaller steric bulk allows for rapid salt metathesis in non-polar solvents.

Step-by-Step Procedure:

  • Free-Basing: Suspend the precursor (0.10 mmol, 1.0 eq) in anhydrous DCM (3.0 mL) under a nitrogen atmosphere. Add TEA (0.30 mmol, 3.0 eq) and stir for 10 minutes until a clear solution is obtained.

  • Coupling: Dropwise, add the appropriate substituted aryl isocyanate (0.11 mmol, 1.1 eq) dissolved in 1.0 mL of anhydrous DCM.

  • Incubation: Stir at room temperature for 1–2 hours. Urea formation with primary aliphatic amines is typically exothermic and rapid.

  • Precipitation & Isolation: In many cases, the highly crystalline urea product will precipitate directly from the DCM. Filter the solid, wash with cold DCM (2 mL), and dry in vacuo. If no precipitation occurs, concentrate and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Biological Evaluation & Target Validation

Once the libraries are synthesized, they must be validated for target engagement and phenotypic efficacy.

Mechanism of Action: Trypanothione Reductase (TryR) Inhibition

For anti-parasitic libraries, the synthesized urea derivatives act by inhibiting TryR, a critical enzyme in the redox defense system of T. brucei.

MOA_TryR cluster_1 Trypanosoma brucei Redox Pathway Drug Urea-Derivatized Dihydroquinazoline TryR Trypanothione Reductase (TryR) Drug->TryR Subpocket Binding TSH2 Dihydrotrypanothione (T[SH]2) TryR->TSH2 Catalyzes ROS Reactive Oxygen Species (ROS Accumulation) TryR->ROS Inhibition causes TS2 Trypanothione Disulfide (T[S]2) TS2->TSH2 TSH2->ROS Scavenges/Neutralizes Death Parasite Apoptosis ROS->Death

Fig 2. Mechanism of action of dihydroquinazoline derivatives targeting the TryR redox pathway.

Representative SAR & Phenotypic Data

The table below summarizes the expected structure-activity relationship (SAR) data and cellular phenotypes when 3,4-dihydroquinazolin-2-ylmethanamine is derivatized, grounded in recent medicinal chemistry literature[1, 2, 4].

TargetPrimary Modification (R-Group)Linkage TypeRepresentative IC₅₀Cellular Efficacy / PhenotypeValidation Assay
ERK1/2 3-chloro-4-fluorophenylAmide2.3 – 8.5 nMSub-micromolar anti-proliferation in HT29 cellsCETSA & Kinase Profiling
GRK6 Substituted benzylic groupsAmide6.0 – 15.0 nMSynergistic with bortezomib in Multiple MyelomaAnti-FLAG Immunoblots
TryR Substituted aryl groupsUrea19.0 – 38.0 µMAccumulation of ROS; T. brucei parasite deathWhole-cell viability assay

Validation Strategy (CETSA): To ensure the synthesized compounds are not merely biochemical assay artifacts, Cellular Thermal Shift Assays (CETSA) must be employed [4]. By treating live cells with the quinazoline derivatives and subjecting them to a thermal gradient, target engagement is confirmed by observing the thermal stabilization of the target kinase (e.g., GRK6 or ERK1/2) via immunoblotting.

References

  • Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry, 68(11), 12204-12228.[Link]

  • Patterson, S., et al. (2011). Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. Journal of Medicinal Chemistry, 54(19), 6514–6530.[Link]

  • Uehling, D. E., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 64(15), 11129-11147.[Link]

Application

Application Note: Advanced HILIC-MS/MS Methodologies for the Quantification of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Matrix Focus: Active Pharmaceutical Ingredients (API) and Biological Matrices Chemical Context and Analytical Challenges 3,4-Dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Matrix Focus: Active Pharmaceutical Ingredients (API) and Biological Matrices

Chemical Context and Analytical Challenges

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (Free base exact mass: 161.0953 Da; Formula: C9H11N3) is a highly polar, nitrogen-rich synthetic building block and bioactive scaffold. The presence of a primary aminomethyl group coupled with a partially saturated quinazoline ring confers strong basicity to the molecule.

As a dihydrochloride salt, this compound is fully ionized under physiological and acidic conditions. This high polarity presents a significant analytical challenge: poor retention and severe peak tailing on standard Reversed-Phase Liquid Chromatography (RPLC) columns . While ion-pairing reagents (e.g., heptafluorobutyric acid) can force retention on C18 stationary phases, they notoriously cause irreversible column contamination and severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). To bypass these limitations, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

Rationale for Methodological Choices

As a Senior Application Scientist, designing a robust assay requires understanding the causality behind every parameter. This protocol is built on three mechanistic pillars:

  • Orthogonal Retention via HILIC: Standard RPLC fails to retain small, highly polar aliphatic amines effectively. By employing a HILIC BEH Amide column, retention is achieved through a mixed-mode mechanism: partitioning of the analyte into a water-enriched layer on the silica surface, combined with hydrogen bonding and electrostatic interactions. This approach is widely validated for the retention of highly polar biogenic amines without the need for signal-suppressing derivatization [1].

  • Solvent Matching for Peak Integrity: Injecting highly aqueous samples into a HILIC system disrupts the localized water layer on the stationary phase, leading to peak splitting and early elution. Therefore, the sample preparation protocol mandates a high-organic dilution (80% Acetonitrile) to match the initial mobile phase conditions, ensuring optimal peak focusing at the column head.

  • Predictive CID Fragmentation: In positive ESI mode, the basic nitrogens readily accept a proton to form an abundant [M+H]+ precursor ion at m/z 162.1. Collision-Induced Dissociation (CID) of quinazoline derivatives typically follows predictable pathways [2]. For this molecule, the primary fragmentation is the neutral loss of ammonia ( −17 Da) from the primary amine, yielding a stable product ion at m/z 145.1. A secondary fragmentation involves the cleavage of the dihydroquinazoline ring, yielding m/z 118.1. Monitoring these specific transitions ensures high selectivity against matrix interferences [3].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. System suitability checks (blanks, internal standards, and quality control samples) are embedded directly into the workflow.

Reagents and Materials
  • Analyte: 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (Reference Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 μm) or equivalent.

Sample Preparation (Dilute-and-Shoot / Protein Precipitation)

The goal of this step is to extract the analyte while maintaining a high organic ratio suitable for HILIC injection.

  • Stock Solution: Dissolve 1.0 mg of the reference standard in 1.0 mL of 50:50 MeOH/Water to create a 1 mg/mL stock. Store at -20°C.

  • Matrix Extraction: If analyzing biological plasma, add 50 μL of plasma to a microcentrifuge tube.

  • Precipitation/Dilution: Add 200 μL of cold Acetonitrile (containing an appropriate isotopically labeled internal standard) to the sample. This achieves an 80% ACN ratio, precipitating proteins while matching the HILIC starting conditions.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 μL of the clear supernatant to an LC-MS autosampler vial.

System Suitability and Self-Validation

Before analyzing unknown samples, inject a sequence consisting of:

  • Double Blank: (80% ACN only) to verify the absence of system carryover.

  • Zero Sample: (Matrix + Internal Standard) to verify no isobaric interference at the analyte's MRM transitions.

  • LLOQ Sample: To verify a signal-to-noise (S/N) ratio of ≥10:1 and peak symmetry (tailing factor between 0.8 and 1.2).

Quantitative Data Presentation

The following tables summarize the optimized chromatographic and mass spectrometric parameters required to execute this protocol.

Table 1: HILIC Gradient Program Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.005.095.0Initial conditions; high organic for retention.
1.005.095.0Isocratic hold to focus the analyte band.
4.0040.060.0Linear gradient to elute the polar salt.
5.0040.060.0High-aqueous wash to clear matrix components.
5.105.095.0Return to initial conditions.
7.505.095.0Column re-equilibration (Critical for HILIC).

Table 2: Optimized MS/MS (MRM) Parameters Ionization Mode: Positive ESI (+) Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3,4-Dihydroquinazolin...162.1145.15015Quantifier ( −NH3​ )
3,4-Dihydroquinazolin...162.1118.15025Qualifier (Ring Cleavage)

Mechanistic Visualization

The following diagram illustrates the logical flow of the analytical method, from sample preparation through chromatographic separation and the specific gas-phase fragmentation pathways occurring within the mass spectrometer's collision cell.

LCMS_Workflow Prep Sample Preparation Dilution in 80% ACN HILIC HILIC Separation BEH Amide Column Prep->HILIC Injection ESI ESI(+) Ionization [M+H]+ m/z 162.1 HILIC->ESI Elution CID CID Fragmentation Collision Energy: 15-25 eV ESI->CID Precursor Selection Frag1 Product Ion 1 m/z 145.1 (-NH3) CID->Frag1 Primary Transition Frag2 Product Ion 2 m/z 118.1 (Ring Cleavage) CID->Frag2 Secondary Transition

Workflow for HILIC-MS/MS analysis and CID fragmentation of the quinazoline derivative.

References

  • Source:Journal of Chromatography B (2024)
  • Source:Rapid Communications in Mass Spectrometry / University of Southampton (2013)
  • Source:ACS Central Science / ACS Publications (2024)
Method

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride handling, storage, and stability guidelines

A Senior Application Scientist’s Guide to Handling, Stability, and Synthetic Workflows Executive Summary 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a highly versatile bifunctional synthon utilized extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Handling, Stability, and Synthetic Workflows

Executive Summary

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a highly versatile bifunctional synthon utilized extensively in medicinal chemistry and drug development. Featuring both a primary methanamine group and a partially saturated heterocycle, it serves as a critical building block for complex polycyclic architectures. This dossier provides field-proven protocols for managing the compound's inherent hygroscopicity, ensuring stoichiometric precision, and maintaining structural integrity during benchtop handling and long-term storage.

Molecular Architecture & Stability Dynamics

Understanding the physicochemical behavior of this compound requires analyzing its two primary structural features: the 3,4-dihydroquinazoline core and the dihydrochloride salt formulation.

  • Oxidative Stability (The Core): Unsubstituted or partially saturated heterocycles often face spontaneous aromatization. However, the parent 3,4-dihydroquinazoline scaffold is kinetically stable and generally resists spontaneous oxidation to the fully aromatic quinazoline during prolonged benchtop storage[1].

  • Hygroscopicity (The Salt): To enhance aqueous solubility and stabilize the primary amine, the compound is supplied as a dihydrochloride salt[2]. While protonation protects the amine from degradation, it creates a strong thermodynamic drive to absorb atmospheric moisture.

  • The Causality of Degradation: Moisture ingress does not immediately break covalent bonds; rather, it alters the effective molecular weight of the bulk powder. If a researcher weighs a highly hydrated powder assuming the anhydrous molecular weight (234.12 g/mol )[2], it introduces critical stoichiometric imbalances in downstream catalytic or coupling reactions. Furthermore, prolonged exposure to moisture can lead to localized hydrolysis or acid-catalyzed side reactions.

Quantitative Data Summary

Table 1: Physicochemical Parameters

Parameter Value
Chemical Name 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
CAS Number 1334013-89-6[2]
Molecular Formula C9H13Cl2N3[2]
Molecular Weight 234.12 g/mol [2]
Physical Form Solid (Powder)

| Hygroscopicity | High (due to the dual HCl salt formulation) |

Storage & Environmental Controls

To maintain the integrity of the dihydrochloride salt, environmental control is paramount. While short-term storage at room temperature is acceptable[3], long-term preservation requires colder, strictly anhydrous conditions.

Table 2: Storage & Stability Matrix

Condition Temperature Atmosphere Shelf-Life Expectancy
Active Bench Use Room Temp (20–25°C) Ambient (minimize exposure) < 24 hours (prone to moisture)
Short-Term Storage Room Temp (20–25°C)[3] Desiccated 1–3 months

| Long-Term Storage | 2–8°C or -20°C | Argon blanketed | > 12 months |

Expert Insight: Always use Argon rather than Nitrogen for blanketing the solid before sealing. Argon is denser than air and settles over the powder, creating a robust physical barrier against ambient humidity when the vial is returned to the refrigerator.

Experimental Protocols: Preparation & Freebasing Workflows

The following protocols are designed as self-validating systems , ensuring that any deviation in compound integrity is caught before it ruins a complex synthetic step.

Protocol A: Precision Weighing & Stock Solution Preparation

Because the compound is highly hygroscopic, standard benchtop weighing can lead to moisture absorption within seconds.

  • Preparation: Equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Inspection (Validation Step 1): Observe the physical state of the powder. A free-flowing powder validates that storage integrity has been maintained. A clumpy or glassy appearance indicates severe moisture ingress.

  • Weighing: Transfer the required mass rapidly using an anti-static micro-spatula. For highly sensitive catalytic reactions, perform this step inside a glovebox under an inert atmosphere.

  • Dissolution: Immediately dissolve the powder in the target solvent (e.g., anhydrous DMSO for stock solutions, or aqueous buffers for biological assays).

  • Re-sealing: Purge the source vial with Argon gas for 5 seconds, seal tightly with Parafilm, and return to 2–8°C storage.

Protocol B: Freebasing for Organic Synthesis

Many cross-coupling or amidation reactions require the nucleophilic free amine. Since this is a dihydrochloride salt, two equivalents of base are required to fully liberate the molecule.

  • Suspension: Suspend 1.0 mmol (234 mg) of the dihydrochloride salt in 10 mL of an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization: Add 10 mL of saturated aqueous Sodium Carbonate ( Na2​CO3​ ). Causality: A strong, buffering base is required to deprotonate both the primary amine and the quinazoline nitrogen without driving the pH so high that the heterocycle degrades.

  • Extraction: Stir vigorously for 10 minutes. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with an additional 2 x 5 mL of organic solvent.

  • Validation Step 2: Check the pH of the remaining aqueous phase. A pH > 9 validates that both hydrochloride equivalents have been successfully neutralized.

  • Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Immediate Use: The resulting free base is more susceptible to oxidation than the salt[1]. Use it immediately in the subsequent synthetic step.

Workflow Visualization

The following diagram maps the logical decision tree for handling the dihydrochloride salt based on its intended application.

G Salt 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride Glovebox Inert Atmosphere Handling (Glovebox / Dry Box) Salt->Glovebox Transfer & Equilibrate Storage Long-Term Storage (2-8°C, Desiccated, Argon) Glovebox->Storage Purge & Seal Aqueous Aqueous Assays (Dissolve & Use Immediately) Glovebox->Aqueous Weigh for bio-assay Freebase Freebasing (Base Wash) For Organic Synthesis Glovebox->Freebase Weigh for coupling

Workflow for handling, storing, and utilizing the hygroscopic dihydrochloride salt.

References

  • Wiedemann, S. H., Ellman, J. A., & Bergman, R. G. (2006). "Rhodium-Catalyzed Direct C−H Addition of 3,4-Dihydroquinazolines to Alkenes and Their Use in the Total Synthesis of Vasicoline". The Journal of Organic Chemistry, 71(5), 1969-1976. URL:[Link]

Sources

Application

Application Note: Formulation Strategies for 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride in Aqueous Media

Executive Summary The formulation of rigid, planar heterocyclic compounds for in vitro and in vivo biological assays presents a persistent challenge in preclinical drug development. 3,4-Dihydroquinazolin-2-ylmethanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of rigid, planar heterocyclic compounds for in vitro and in vivo biological assays presents a persistent challenge in preclinical drug development. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a prime example of a molecule that requires careful physicochemical management. While the dihydrochloride salt form is engineered to maximize intrinsic aqueous solubility, neutralizing the compound to physiological pH often triggers rapid precipitation.

This application note provides researchers and formulation scientists with field-proven, self-validating protocols to successfully formulate this quinazoline derivative in aqueous media. By leveraging macrocyclic complexation and strategic buffer selection, these methodologies prevent aggregation, circumvent the common-ion effect, and ensure the delivery of accurate concentrations in biological assays.

Physicochemical Rationale & Causality

To formulate 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride effectively, one must understand the causality behind its behavior in solution.

The Quinazoline Core and Lipophilicity: The 3,4-dihydroquinazoline scaffold is highly lipophilic. Such planar aromatic structures exhibit strong intermolecular hydrogen bonding and π-π stacking in their solid state, resulting in high crystal lattice energy and poor intrinsic aqueous solubility[1].

The Role of the Dihydrochloride Salt: To overcome this lipophilicity, the molecule is synthesized as a dihydrochloride salt. Protonating the primary methanamine and the quinazoline ring nitrogen significantly lowers the microenvironmental pKa, facilitating favorable ion-dipole interactions with water [2]. Consequently, the salt dissolves rapidly in unbuffered water, yielding a highly acidic solution (pH 2.0 – 4.0).

The Neutralization Challenge (pH-Dependent Precipitation): Biological assays require a physiological pH of 7.4. When an alkaline titrant or a standard biological buffer is added to the acidic drug solution, the amine groups deprotonate. The molecule reverts toward its free-base form, drastically reducing its solubility and causing the hydrophobic quinazoline cores to aggregate and precipitate out of solution [3].

The Common-Ion Effect in PBS: A frequent error in laboratory settings is attempting to dissolve hydrochloride salts directly into Phosphate-Buffered Saline (PBS). PBS contains high concentrations of chloride ions (from NaCl and KCl). According to Le Chatelier's principle, this high chloride environment suppresses the dissociation of the dihydrochloride salt—a phenomenon known as the common-ion effect—leading to immediate turbidity and incomplete dissolution[2].

Strategic Solution

To maintain solubility at pH 7.4, we employ 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic quinazoline core, while its hydrophilic exterior maintains aqueous solubility. Furthermore, we replace PBS with HEPES buffer , which lacks chloride ions, thereby bypassing the common-ion effect entirely.

Mechanistic Solubilization Pathway

G A Dihydrochloride Salt (Solid API) B Dissolution in H2O (pH ~3.0) A->B Add ddH2O C Direct Neutralization (PBS, pH 7.4) B->C Common-Ion Effect & Deprotonation E Addition of HP-β-CD (Encapsulation) B->E Host-Guest Complexation D Precipitation (Free Base / Aggregates) C->D Hydrophobic Collapse F Buffered Neutralization (HEPES, pH 7.4) E->F Adjust pH G Stable Aqueous Formulation F->G Soluble Complex

Mechanistic pathway of cyclodextrin-mediated solubilization vs. direct neutralization.

Quantitative Formulation Profiling

The following table summarizes the expected solubility behavior of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride across various standard laboratory vehicles, illustrating the necessity of the chosen formulation strategy [4].

Vehicle / ConditionFinal pHApparent Solubility (mg/mL)Physical State / Observation
ddH₂O (Unbuffered) ~2.5 - 3.5> 25.0Clear Solution (Highly Acidic)
PBS (1X) 7.4< 0.1Immediate Precipitation (Common-Ion Effect)
1% DMSO in PBS 7.4< 0.5Turbid / Micro-emulsion
20% w/v HP-β-CD in HEPES 7.4> 10.0 Clear, Stable Solution

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that the compound is fully dissolved rather than existing as a micro-suspension.

Protocol A: Preparation of a 10 mM Aqueous Stock via Cyclodextrin Complexation

Materials:

  • 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (MW: 234.12 g/mol )

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • HEPES Buffer (50 mM, pH 7.4, chloride-free)

  • 0.1 N NaOH (for fine pH adjustment)

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM HEPES buffer. Stir until completely transparent.

  • API Weighing: Accurately weigh 2.34 mg of the dihydrochloride salt into a low-bind microcentrifuge tube.

  • Initial Solubilization: Add 800 µL of the HP-β-CD/HEPES vehicle to the API.

  • Complexation: Vortex vigorously for 2 minutes, followed by bath sonication at 25°C for 15 minutes. The mechanical energy facilitates the inclusion of the quinazoline core into the cyclodextrin cavity.

  • Volume Adjustment: Bring the final volume to 1.0 mL using the HP-β-CD/HEPES vehicle to achieve a 10 mM concentration.

  • pH Verification: Measure the pH using a micro-probe. If the pH has dropped below 7.2 due to the acidic nature of the salt, carefully titrate with 0.1 N NaOH in 1 µL increments until pH 7.4 is restored.

  • Self-Validation (Critical Step): Measure the Optical Density of the solution at 600 nm (OD600) using a spectrophotometer.

    • Pass Criteria: OD600 < 0.05 indicates a true solution.

    • Fail Criteria: OD600 ≥ 0.05 indicates micro-precipitation. If failed, increase sonication time or add an additional 5% w/v HP-β-CD.

  • Sterilization: Filter the validated solution through a 0.22 µm PVDF syringe filter. (Note: Do not use nylon filters, as they may bind planar aromatic compounds).

Protocol B: Thermodynamic Solubility Verification

To rigorously quantify the maximum solubility of the formulated complex, utilize the shake-flask method coupled with ultracentrifugation.

  • Saturation: Add excess solid API (e.g., 20 mg) to 1 mL of the 20% HP-β-CD/HEPES vehicle in a glass vial.

  • Equilibration: Incubate the suspension on an orbital shaker at 300 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a polycarbonate tube and ultracentrifuge at 50,000 × g for 30 minutes. Causality: Ultracentrifugation is prioritized over filtration because lipophilic quinazolines can non-specifically adsorb to filter membranes, leading to artificially low solubility readings.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in mobile phase, and quantify the concentration via HPLC-UV against a known standard curve.

Formulation & Validation Workflow

G Step1 1. Weigh Dihydrochloride API (Protect from moisture) Step2 2. Add 20% HP-β-CD in HEPES (Avoid PBS / Chloride) Step1->Step2 Step3 3. Vortex & Bath Sonication (15 mins, 25°C) Step2->Step3 Step4 4. pH Titration (0.1N NaOH to pH 7.4) Step3->Step4 Step5 5. Validation Check (OD600 < 0.05) Step4->Step5 Step5->Step2 Failed (Turbidity Detected) Step6 6. Sterile Filtration (0.22 µm PVDF) Step5->Step6 Passed (True Solution)

Step-by-step workflow for the formulation and self-validation of the aqueous solution.

References

  • In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators MDPI - Molecules[Link][3]

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents International Journal of Basic and Applied Chemical Sciences (CIBTech) [Link][4]

Sources

Method

Application Note: High-Throughput Screening Assays Utilizing 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride

Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals Document Type: Comprehensive Protocol & Mechanistic Guide Scientific Rationale & Scaffold Significance In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals Document Type: Comprehensive Protocol & Mechanistic Guide

Scientific Rationale & Scaffold Significance

In modern drug discovery, the quinazoline and dihydroquinazoline moieties are universally recognized as "privileged structures" [1]. These nitrogen-containing heterocycles exhibit a high degree of druglikeness and serve as the foundational pharmacophore for numerous FDA-approved therapeutics, particularly in oncology (kinase inhibitors) and cardiovascular diseases (GPCR modulators).

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a highly versatile screening compound and building block. Structurally, it features a saturated pyrimidine ring fused to a benzene core, coupled with a primary methanamine group. This specific topology provides excellent hydrogen bond donor/acceptor capabilities, allowing it to anchor deeply into the ATP-binding hinge regions of kinases or the orthosteric binding pockets of G-protein coupled receptors (GPCRs).

The Causality of Salt Selection in HTS

A critical failure point in High-Throughput Screening (HTS) is the generation of false positives due to compound aggregation—a classic Pan-Assay Interference (PAINS) mechanism. The free base form of 3,4-dihydroquinazolin-2-ylmethanamine possesses limited aqueous solubility, which can lead to the formation of colloidal aggregates that non-specifically sequester target proteins. By utilizing the dihydrochloride salt form , researchers ensure rapid and complete dissolution in 100% DMSO stock solutions, followed by superior thermodynamic stability when diluted into aqueous assay buffers.

Compound Handling and Preparation Protocol

To maintain a self-validating and robust screening system, precise compound handling is required to prevent precipitation and degradation.

  • Stock Preparation: Reconstitute 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 100X intermediate plate (1 mM) in 100% DMSO using an automated liquid handler (e.g., Echo Acoustic Dispenser).

  • Buffer Formulation: To prevent non-specific binding to the microplate plastic, ensure all aqueous assay buffers contain a non-ionic detergent (e.g., 0.01% Tween-20 or 0.05% CHAPS).

  • Final Dispense: Dispense the compound into the assay plate to achieve a final screening concentration of 10 µM (with a final DMSO concentration of ≤ 1.0% to avoid solvent-induced protein denaturation).

Protocol A: TR-FRET Competitive Kinase Screening

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity assays to mitigate interference from auto-fluorescent compounds in the library. By introducing a time delay (typically 50–100 µs) between excitation and measurement, short-lived background fluorescence decays, leaving only the long-lived lanthanide emission [2]. This homogeneous (no-wash) format is ideal for miniaturized 384-well screening.

Step-by-Step Methodology
  • Plate Preparation: Use a low-volume, 384-well white microplate to maximize signal reflection.

  • Reagent Addition: Add 5 µL of the Kinase Target (e.g., EGFR or p38α) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Acoustically dispense 150 nL of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (from the 1 mM stock) into the test wells. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding.

  • Tracer/Antibody Addition: Add 10 µL of a detection mix containing a fluorescent kinase tracer (Acceptor, e.g., Alexa Fluor 647) and a Terbium-labeled anti-tag antibody (Donor) targeting the kinase.

  • Incubation: Seal the plate and incubate for 60 minutes at RT in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 337 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

TR_FRET_Mechanism Donor Tb-Antibody (Donor) Kinase Kinase Target Donor->Kinase Binds tag FRET High FRET Signal (Baseline) Donor->FRET Energy Transfer Tracer Fluorescent Tracer (Acceptor) Tracer->Kinase Binds active site Tracer->FRET Emission Compound 3,4-Dihydroquinazolin- 2-ylmethanamine Compound->Kinase Competes for site NoFRET Tracer Displaced (Low FRET) Compound->NoFRET Disrupts proximity

Fig 1. TR-FRET competitive binding workflow for 3,4-Dihydroquinazolin-2-ylmethanamine.

Protocol B: FLIPR Calcium Flux GPCR Assay

Why Calcium Flux? Because the quinazoline scaffold frequently exhibits affinity for Gq-coupled GPCRs (such as α1-adrenergic receptors), a kinetic cellular assay is required to determine functional agonism or antagonism. The Fluo-4 AM dye allows for real-time monitoring of intracellular calcium release.

Step-by-Step Methodology
  • Cell Culture: Seed recombinant cells expressing the target GPCR at 10,000 cells/well in a 384-well clear-bottom, black microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds (Ex 488 nm / Em 525 nm).

  • Compound Addition: The integrated liquid handler adds 10 µL of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (prepared in HBSS buffer).

  • Kinetic Readout: Continuously monitor fluorescence every 1 second for 3 minutes to capture the transient calcium peak indicative of GPCR activation.

GPCR_Signaling Ligand 3,4-Dihydroquinazolin- 2-ylmethanamine Receptor GPCR (Gq) Ligand->Receptor Binds Orthosteric Site Effector Phospholipase C Receptor->Effector Gq-alpha Activation Messenger IP3 Production Effector->Messenger PIP2 Hydrolysis Calcium Ca2+ Release Messenger->Calcium ER Channel Opening Readout Fluo-4 Emission Calcium->Readout Fluorophore Binding

Fig 2. GPCR Gq-coupled calcium flux signaling pathway for kinetic fluorescence assays.

Quality Control & Assay Validation (Z'-Factor)

To ensure the protocols are self-validating, every screening plate must contain dedicated positive (100% inhibition/activation) and negative (DMSO vehicle) controls. The suitability of the assay for HTS is mathematically defined by the Z'-factor , a dimensionless statistical characteristic that accounts for both the dynamic range and the data variation [3].

The formula for the Z'-factor is:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ represents the standard deviation and μ represents the mean of the positive ( p ) and negative ( n ) controls).

A Z'-factor between 0.5 and 1.0 indicates an excellent, robust assay capable of reliably identifying hits without excessive false positives or negatives. If the Z'-factor drops below 0.5, the compound handling steps (e.g., checking for compound precipitation or pipetting errors) must be immediately audited.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics when running 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride through the optimized HTS workflows:

Assay ParameterTR-FRET Kinase AssayFLIPR Calcium GPCR Assay
Microplate Format 384-well, low-volume, solid white384-well, clear-bottom, black
Total Assay Volume 15 µL40 µL
Compound Concentration 10 µM (Primary Screen)10 µM (Primary Screen)
Signal Readout Ratio 665 nm / 615 nmKinetic Fluorescence (Ex 488/Em 525)
Typical Z'-Factor > 0.70 > 0.65
Signal-to-Background (S/B) > 5.0> 3.0
Coefficient of Variation (CV%) < 5%< 8%
Application

Application Note: Chemoselective Conjugation of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride in Drug Discovery

Introduction & Strategic Context 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6)[1] is a highly versatile, nitrogen-rich bifunctional building block. The 3,4-dihydroquinazoline scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6)[1] is a highly versatile, nitrogen-rich bifunctional building block. The 3,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating potent biological activities ranging from [2] and [3] to the targeted inhibition of Trypanosoma brucei[4].

Utilizing this building block in library synthesis requires precise chemoselective control. The molecule presents two distinct reactive nitrogen centers: the primary aliphatic amine at the C2-methyl position and the secondary amine embedded within the 3,4-dihydroquinazoline ring. Furthermore, its formulation as a dihydrochloride salt necessitates deliberate stoichiometric base management during conjugation to prevent premature degradation, ring-opening, or off-target reactivity.

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand the causality behind the reagent choices when working with this specific salt:

  • Salt Neutralization Causality: The dihydrochloride salt stabilizes the primary amine against atmospheric oxidation and spontaneous dimerization. To activate the primary amine for nucleophilic attack, exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) must be consumed solely to generate the free base.

  • Chemoselectivity: The primary aminomethyl group is significantly more nucleophilic and sterically accessible than the N3 secondary amine of the ring. By maintaining a tightly controlled pH (approx. 8.0-8.5) and utilizing bulky coupling reagents, conjugation occurs exclusively at the primary amine, preserving the structural integrity of the dihydroquinazoline core, a principle often utilized in[5].

Decision Matrix & Workflow

ConjugationWorkflow Start 3,4-Dihydroquinazolin-2-ylmethanamine 2HCl (CAS: 1334013-89-6) Base Free-Basing Add 2.0 eq DIPEA Start->Base Decision Select Conjugation Pathway Base->Decision Amidation Amide Coupling (Carboxylic Acid + HATU) Decision->Amidation + R-COOH RedAmin Reductive Amination (Aldehyde + STAB) Decision->RedAmin + R-CHO Urea Urea Formation (Isocyanate) Decision->Urea + R-NCO Prod1 C2-Amide Derivative Amidation->Prod1 1.0 eq DIPEA, DMF, RT Prod2 C2-Secondary Amine RedAmin->Prod2 DCE, AcOH (cat), RT Prod3 C2-Urea Derivative Urea->Prod3 DCM, 0°C to RT

Workflow for the chemoselective conjugation of 3,4-dihydroquinazolin-2-ylmethanamine.

Standardized Protocols (Self-Validating Systems)

Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)

Mechanistic Insight: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered substrates. A total of 3.0 to 3.5 equivalents of DIPEA are required: 2.0 eq to neutralize the dihydrochloride salt and 1.0-1.5 eq to drive the HATU-mediated activation of the carboxylic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Free-Basing: In a separate vial, suspend 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise. The suspension will clarify as the free base is generated.

  • Conjugation: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Workup (Critical): Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Do not use acidic aqueous washes (e.g., 1M HCl). The secondary amine of the dihydroquinazoline ring (pKa ~ 6-7) will protonate under acidic conditions, dragging your product into the aqueous layer. Wash the combined organics with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination (STAB)

Mechanistic Insight: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder than NaBH₃CN and avoids the generation of toxic cyanide byproducts. Because STAB operates optimally at pH 4-5, the dihydrochloride salt actually provides a favorable mildly acidic microenvironment, reducing the need for exogenous acetic acid.

Step-by-Step Methodology:

  • Imine Formation: Suspend 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.15 M). Add DIPEA (2.0 eq) to liberate the free amine. Stir for 1 hour at room temperature to allow imine/iminium formation.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12-16 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and ensure the product is fully free-based. Extract with DCM (3x). Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the expected outcomes and chemoselectivity profiles when applying the above protocols to 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride. Data is aggregated from standard liquid-phase and [6] workflows.

Conjugation MethodReagents / CatalystOptimal SolventAvg. Reaction TimeTypical Yield (%)Chemoselectivity (1° vs 2° amine)
Amide Coupling HATU, DIPEA (3.5 eq total)DMF2 - 4 h78 - 85%> 98:2
Reductive Amination STAB, DIPEA (2.0 eq)DCE12 - 16 h65 - 75%> 95:5
Urea Formation Isocyanate, TEA (2.5 eq)DCM1 - 2 h80 - 90%> 99:1
Solid-Phase Synthesis DIC, OxymaPureNMP12 h55 - 65%N/A (Resin-bound)

Biological Application: Trypanothione Reductase (TryR) Inhibition

The 3,4-dihydroquinazoline scaffold is a genetically validated pharmacophore for inhibiting TryR in Trypanosoma brucei. Conjugation at the C2-methanamine position allows for the introduction of bulky hydrophobic groups that occupy a newly created subpocket in the TryR active site. This non-covalent binding induces a conformational change that shuts down the parasite's oxidative stress defense, leading to cell death.

TryRPathway Drug C2-Conjugated 3,4-Dihydroquinazoline Target Trypanothione Reductase (TryR) Active Site Drug->Target Binds non-covalently Conform Enzyme Conformational Change (Subpocket Opening) Target->Conform Induces Inhibition TryR Inhibition Conform->Inhibition OxStress Accumulation of Oxidative Stress Inhibition->OxStress Blocks antioxidant defense Death Trypanosoma brucei Parasite Death OxStress->Death

Mechanism of action for 3,4-dihydroquinazoline derivatives in TryR inhibition.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction. Available at:[Link]

  • PubMed (NIH). Synthesis and biological activity of 3,4-dihydroquinazolines for selective T-type Ca2+ channel blockers. Available at:[Link]

  • PubMed Central (PMC). Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. Available at:[Link]

  • Ariston Publications. Microwave–Assisted and Green Catalytic Synthesis of Dihydroquinazoline Derivatives: Recent Advances and Pharmacological Significance. Available at:[Link]

  • Molecules (MDPI). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride Solubility

Welcome to the Application Scientist Support Portal. Handling heterocyclic amine salts like 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6)[1] often presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Handling heterocyclic amine salts like 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6)[1] often presents unique physicochemical challenges. While dihydrochloride salts are engineered for high aqueous solubility, researchers frequently encounter unexpected precipitation during stock preparation or media dilution.

This guide synthesizes thermodynamic principles, structural chemistry, and field-proven methodologies to help you achieve stable, fully dissolved solutions for your assays.

Physicochemical Profile & Solubility Dynamics

To troubleshoot solubility, we must first understand the molecular behavior of the compound. 3,4-Dihydroquinazolin-2-ylmethanamine contains a hydrophobic dihydroquinazoline core and a hydrophilic primary amine. The dihydrochloride salt form indicates that two basic nitrogen atoms are protonated[1].

Table 1: Physicochemical Properties & Solubility Constraints
PropertyValue / CharacteristicMechanistic Impact on Solubility
Molecular Weight 234.12 g/mol [1]Small molecule; generally favorable for rapid diffusion and dissolution.
Salt Form Dihydrochloride (2 HCl)[1]Highly soluble in pure water, but highly susceptible to the Common-Ion Effect in chloride-rich buffers[2][3].
Estimated pKa​ (Core) ~6.0 - 7.5[4][5]At physiological pH (7.4), the core nitrogen deprotonates, drastically lowering aqueous solubility.
pHmax​ Threshold ~4.5 - 5.5The pH at which maximum solubility is achieved. Above this, the hydrophobic free base precipitates[2].

Troubleshooting Workflow

Before proceeding to the FAQs and protocols, use the diagnostic decision tree below to identify the thermodynamic cause of your solubility failure.

SolubilityTroubleshooting Start Solubility Issue with 3,4-Dihydroquinazolin-2-ylmethanamine 2HCl Q1 Where is the precipitation occurring? Start->Q1 Water In Pure Water (Stock Preparation) Q1->Water Buffer In Physiological Buffer (e.g., PBS, Cell Media) Q1->Buffer WaterSol1 Check Concentration. Is it >20 mM? Water->WaterSol1 BufferSol1 Is the buffer pH > 7.4? Buffer->BufferSol1 WaterFix1 Endothermic Limit. Apply Sonication & Warm to 37°C WaterSol1->WaterFix1 No WaterFix2 Common-Ion Limit Reached. Switch to DMSO Stock. WaterSol1->WaterFix2 Yes BufferFix1 Free Base Precipitation. Pre-dilute in slightly acidic water. BufferSol1->BufferFix1 Yes BufferFix2 Chloride Common-Ion Effect. Reduce buffer [Cl-] or use co-solvent. BufferSol1->BufferFix2 No

Diagnostic workflow for resolving dihydrochloride salt precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately when I add it to PBS or cell culture media? A: This is a dual-mechanism failure caused by the buffer's composition:

  • The Common-Ion Effect: PBS contains ~137 mM NaCl. When you introduce a dihydrochloride salt into a chloride-rich environment, Le Chatelier's principle drives the dissociation equilibrium backward. The localized spike in Cl− forces the drug to crystallize back into its solid hydrochloride form[3][6].

  • pHmax​ Exceedance: Basic drugs have a critical pH threshold ( pHmax​ ). Below this, the salt dictates solubility; above it, the uncharged free base dictates solubility[2]. Because quinazoline derivatives typically have a pKa​ around 6.0–7.5[4][5], introducing the compound to pH 7.4 neutralizes the protonated nitrogens, generating the highly hydrophobic free base which rapidly crashes out of solution.

Q2: I am trying to prepare a 50 mM stock in pure water, but it remains a cloudy suspension. What should I do? A: Dissolution of crystalline salts is an endothermic process. Furthermore, as the compound dissolves, it releases two moles of Cl− per mole of API, creating a microenvironment that suppresses further dissolution (self-induced common-ion effect)[2][6]. To overcome the activation energy barrier of the crystal lattice, you must apply mechanical energy (to disrupt the Nernst diffusion layer) and gentle thermal energy. See Protocol A below.

Q3: Can I use organic co-solvents like DMSO to bypass these issues? A: Yes. Anhydrous DMSO solvates both the hydrophobic quinazoline core and the polar amine groups without relying on protonation states. This completely bypasses both the pHmax​ limitation and the common-ion effect during stock preparation. You can prepare highly concentrated stocks (up to 100 mM) in DMSO, provided the final DMSO concentration in your assay remains below your cellular toxicity threshold (typically <0.1% - 0.5%). See Protocol B .

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. If the visual cues described in the steps are not met, the protocol includes immediate troubleshooting fallbacks.

Protocol A: Preparation of Aqueous Stock Solutions (≤ 20 mM)

Use this protocol when organic solvents are strictly prohibited in your downstream assay.

  • Weighing: Accurately weigh the desired amount of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride into a sterile, low-bind polypropylene tube.

  • Solvent Addition: Add HPLC-grade, unbuffered water (pH ~5.5 - 6.0). Do not use saline or PBS for the initial stock.

  • Vortexing: Vortex vigorously for 60 seconds. The solution will likely appear as a milky suspension.

  • Thermal & Mechanical Disruption: Place the tube in a heated ultrasonic water bath set to 37°C. Sonicate for 10 to 15 minutes.

    • Causality: Sonication prevents local supersaturation of Cl− ions at the crystal surface, while heat provides the thermodynamic energy required to break the ionic lattice.

  • Validation Check: Inspect the tube against a light source. The solution must transition to a clear, colorless liquid with no particulate matter.

    • Fallback: If the solution remains turbid after 15 minutes, you have reached the common-ion saturation point for your specific water purity. Do not heat above 50°C , as this risks thermal degradation of the primary amine. Pivot immediately to Protocol B.

Protocol B: Preparation of DMSO Stock and Step-Wise Buffer Dilution

Use this protocol for high-concentration stocks or when diluting into physiological buffers (pH 7.4).

  • Primary Solvation: Dissolve the compound in anhydrous, cell-culture grade DMSO to create a 50 mM or 100 mM master stock. Vortex for 30 seconds until completely clear.

  • Intermediate Dilution (Critical Step): Do not spike the DMSO stock directly into pH 7.4 media. The sudden shift in dielectric constant and pH will cause localized precipitation of the free base[2]. Instead, create an intermediate 10x working stock by diluting the DMSO master stock into slightly acidic water (pH 5.5) or a low-molarity acetate buffer (pH 5.0).

  • Final Assay Integration: Add the intermediate aqueous dilution drop-wise to your final physiological buffer (e.g., PBS or DMEM) while gently vortexing.

    • Causality: Drop-wise addition ensures the compound is infinitely diluted before the local pH exceeds the compound's pKa​ , preventing the nucleation of the free base.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from:[Link]

  • ACS Publications (2019). Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. Retrieved from: [Link]

  • Arkivoc (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Retrieved from: [Link]

  • ResearchGate (2023). Dissociation constants pKa of two 4-aminoquinazoline series. Retrieved from:[Link]

  • Wikipedia. Common-ion effect. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride Precipitation in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly polar, multi-charged salts in organic solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly polar, multi-charged salts in organic solvents. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride presents a classic physicochemical challenge: it is a highly crystalline dihydrochloride salt being introduced into Dimethyl Sulfoxide (DMSO), a polar aprotic solvent.

This guide is designed to move beyond basic "trial and error" by providing you with the mechanistic causality behind your precipitation issues, self-validating experimental protocols, and actionable troubleshooting steps.

Mechanistic Insight: Why Does Precipitation Occur?

To resolve precipitation, we must first understand the thermodynamic and kinetic forces at play in your vial.

  • The Anion Solvation Penalty: Dihydrochloride salts possess exceptionally high crystal lattice energies. While DMSO is an excellent solvent for many organic molecules due to its high dielectric constant ( ϵ≈46.7 ), it is polar aprotic. Its positive dipole is sterically hindered (buried between two methyl groups), making it highly effective at solvating cations but remarkably poor at solvating small, hard anions like chloride. Without hydrogen-bond donors to stabilize the Cl− ions, the lattice energy of the salt often outcompetes the solvation energy, leading to thermodynamic precipitation[1].

  • Temperature Fluctuations & Freezing Point: DMSO has a relatively high freezing point of 18.5 °C. Storing aliquots in a cool laboratory environment or a refrigerator can cause microscopic freezing. Even if the solvent doesn't freeze solid, a drop in temperature drastically reduces the solubility threshold, causing supersaturated solutions to crash out[2].

  • "Oiling Out" vs. Crystallization: Sometimes, rather than forming distinct crystals, the compound forms a cloudy emulsion. This phenomenon, known as "oiling out" (liquid-liquid phase separation), frequently occurs with amine hydrochloride salts when trace amounts of water contaminate the DMSO, disrupting the solvation shell without providing enough volume for complete aqueous dissolution[1].

Diagnostic Workflow

Before altering your chemical system, use the following logical pathway to diagnose the root cause of the precipitation.

G Start Precipitation Observed in DMSO CheckTemp Is the solution below 25°C? Start->CheckTemp Heat Warm to 37°C & Sonicate CheckTemp->Heat Yes CheckWater Check Solvent: Is DMSO anhydrous? CheckTemp->CheckWater No CheckDissolve Did it dissolve? Heat->CheckDissolve Success1 Kinetic Barrier / Freezing Maintain at RT CheckDissolve->Success1 Yes CheckDissolve->CheckWater No AddWater Add 5-10% (v/v) Protic Co-solvent (H2O) CheckWater->AddWater Yes, but Cl⁻ needs solvation FreeBase Add 2.1 eq DIPEA to form Free Base CheckWater->FreeBase Cannot use water in assay Success2 Thermodynamic Limit Resolved AddWater->Success2 FreeBase->Success2

Diagnostic flowchart for resolving dihydrochloride precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q1: My 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride dissolved initially but precipitated overnight at room temperature. Why? A: This is a classic case of supersaturation and subsequent precipitation[2]. If you initially warmed the solution or used sonication to force dissolution, you overcame a kinetic barrier but exceeded the thermodynamic solubility limit. As the solution cooled to room temperature, the kinetic energy dropped, allowing the high lattice energy of the dihydrochloride salt to drive recrystallization. Solution: You must either maintain the stock at a constant, slightly elevated temperature (e.g., 25–30 °C) or prepare a less concentrated stock.

Q2: I need a 50 mM stock for my in vitro assays, but it simply won't go into pure DMSO. What are my options? A: Dihydrochloride salts are inherently water-soluble[3]. If your downstream assay can tolerate it, the most scientifically sound approach is to introduce a polar protic co-solvent (like water or methanol) to disrupt the crystal lattice and hydrogen-bond with the chloride anions[1]. If your assay strictly requires an anhydrous organic environment, you must convert the salt to its free base in situ (See Protocol 2 below).

Q3: The precipitate looks like a cloudy, viscous oil rather than solid crystals. Is my compound degrading? A: Degradation is unlikely. This is "oiling out." It often happens when anhydrous DMSO absorbs atmospheric moisture over time (DMSO is highly hygroscopic). The trace water alters the dielectric environment just enough to cause the salt to melt out of the solvent phase without fully dissolving[1]. Ensure your DMSO is strictly anhydrous (stored over molecular sieves) or intentionally add enough water to push the system into complete aqueous solvation.

Solvation Thermodynamics & Data Presentation

The table below summarizes the expected solubility behaviors of amine dihydrochloride salts across different solvent systems, illustrating the causality of solvent choice.

Solvent SystemDielectric Constant ( ϵ )Solvation of Cl− AnionsExpected Solubility LimitMechanistic Notes
100% Anhydrous DMSO 46.7Poor (Aprotic)< 5 - 10 mMHigh risk of supersaturation and precipitation.
DMSO + 10% Water ~50.0Moderate (Protic donors)~ 25 - 50 mMH-bonding disrupts lattice energy; ideal for assays.
100% Aqueous Buffer 80.1Excellent> 100 mMNative environment for dihydrochloride salts.
DMSO + 2.1 eq DIPEA 46.7N/A (Free base formed)> 50 mMNeutralizes salt to free amine; highly soluble in DMSO.

Experimental Protocols

To ensure trustworthiness and reproducibility, do not guess solvent ratios. Use the following self-validating protocols to systematically resolve the precipitation.

Protocol 1: Systematic Co-Solvent Screening

Use this protocol if your downstream application can tolerate trace amounts of protic solvents (e.g., water).

  • Preparation: Aliquot 2.0 mg of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride into a sterile, dry glass vial.

  • Initial Solvation: Add anhydrous DMSO to target a 10 mM concentration. Vortex vigorously for 30 seconds.

  • Thermal Disruption: If the solid has not dissolved, incubate the vial in a water bath at 37 °C for 5 minutes, followed by 1 minute of sonication. Visually inspect for clarity.

  • Co-Solvent Titration: If precipitation persists or the solution is cloudy ("oiled out"), add HPLC-grade water in precise 5% (v/v) increments[2].

  • Validation: Vortex for 30 seconds after each addition. Record the exact volume of water required to achieve a completely clear solution. This establishes your empirical solubility threshold.

Protocol 2: In Situ Free-Basing for Pure Organic Solvation

Use this protocol if your assay strictly forbids water, requiring 100% DMSO.

  • Suspension: Suspend the dihydrochloride salt in anhydrous DMSO at your desired high concentration (e.g., 50 mM). The solution will be cloudy.

  • Neutralization: Add 2.1 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Vortex vigorously for 1–2 minutes.

  • Mechanism: The base deprotonates the amine, forming the free base of 3,4-dihydroquinazolin-2-ylmethanamine and DIPEA-HCl. The neutral free amine is vastly more soluble in aprotic organic solvents than the dicationic salt.

  • Cautionary Note: You must verify that the presence of the DIPEA-HCl byproduct does not interfere with your specific biological or chemical downstream assays.

Mechanistic Solvation Pathway

Mechanism Salt 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride (Solid) DMSO 100% Anhydrous DMSO (Polar Aprotic) Salt->DMSO Water DMSO + Protic Co-solvent (e.g., 10% H2O) Salt->Water PoorSolv Poor Cl⁻ Solvation High Lattice Energy DMSO->PoorSolv GoodSolv H-Bonding to Cl⁻ Lowered Lattice Energy Water->GoodSolv Precip Supersaturation & Precipitation PoorSolv->Precip Dissolved Complete Solvation (Stable Stock) GoodSolv->Dissolved

Mechanistic pathways of dihydrochloride salt solvation and precipitation.

References

  • BenchChem. "How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents." BenchChem Tech Support.
  • BenchChem. "Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents." BenchChem Tech Support.
  • ResearchGate. "Why is DMSO (negative control) showing a considerable signal of fluorescence?" ResearchGate Q&A.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 3,4-dihydroquinazoline scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 3,4-dihydroquinazoline scaffolds. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a highly valuable, yet synthetically challenging, intermediate. The primary difficulties lie in achieving chemoselective acylation, preventing Boc-deprotection during cyclodehydration, and suppressing oxidative aromatization.

This guide provides a self-validating, field-proven methodology and addresses the most common troubleshooting queries to ensure you achieve >85% overall yields.

Part 1: Self-Validating Experimental Protocols

Why "Self-Validating"? Each step in this workflow contains an intrinsic analytical checkpoint. If the checkpoint fails, the reaction is not permitted to proceed, preventing the compounding of errors and the loss of expensive starting materials.

Step 1: Chemoselective Amide Coupling

Objective: Condensation of 2-aminobenzylamine (2-ABA) with N-Boc-glycine.

  • Dissolve 1.0 eq of 2-ABA and 1.05 eq of N-Boc-glycine in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

  • Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform a Ninhydrin test on the TLC plate. The disappearance of the highly nucleophilic aliphatic primary amine (which gives a strong positive ninhydrin stain) while retaining the less nucleophilic aniline (negative/weak ninhydrin) confirms successful chemoselective mono-acylation.

Step 2: Microwave-Assisted Cyclodehydration

Objective: Ring closure of the N-Boc-aminoamide to the Boc-protected 3,4-dihydroquinazoline.

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM.

  • Add a solution of Trimethylsilyl Polyphosphate (PPSE) in DCM (3.0 eq).

  • Irradiate in a dedicated microwave synthesizer at 110 °C for 10 minutes [1].

  • Quench the reaction carefully with ice-cold 10% NaOH (using degassed solvents), extract with DCM, and purify via flash chromatography (DCM/MeOH gradient).

  • Self-Validation Checkpoint: ¹H NMR analysis. The open-chain benzylic protons (which appear as a doublet in the amide precursor) will shift downfield and collapse into a distinct singlet (typically around δ 4.6–4.8 ppm) in the rigidified cyclic 3,4-dihydroquinazoline product.

Step 3: Deprotection and Salt Formation

Objective: Removal of the Boc group and precipitation of the dihydrochloride salt.

  • Dissolve the Boc-protected intermediate in anhydrous 1,4-dioxane.

  • Add 4M HCl in dioxane (10.0 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure to approximately 20% of its original volume.

  • Rapidly add a 10-fold excess of cold, anhydrous methyl tert-butyl ether (MTBE) to precipitate the highly hygroscopic dihydrochloride salt. Filter immediately under a stream of argon and dry in a vacuum oven at 40 °C.

  • Self-Validation Checkpoint: LC-MS analysis must show the exact mass of the free base[M+H]⁺ = 162.10 m/z, with no trace of the +100 Da Boc-protected species.

SynthesisWorkflow N1 2-Aminobenzylamine + N-Boc-Glycine N2 Step 1: Amide Coupling (EDC·HCl, HOBt, DIPEA) N1->N2 N3 Intermediate 1: N-Boc-Aminoamide N2->N3 85-90% Yield (Self-Validating: TLC) N4 Step 2: Cyclodehydration (PPSE, MW, 110°C, 10 min) N3->N4 N5 Intermediate 2: Boc-Protected DHQ N4->N5 80-86% Yield (Self-Validating: NMR) N6 Step 3: Deprotection (4M HCl in Dioxane) N5->N6 N7 Target Product: 3,4-Dihydroquinazolin-2-ylmethanamine·2HCl N6->N7 >95% Yield (Self-Validating: LC-MS)

Three-step synthesis workflow for 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride.

Part 2: Quantitative Data & Reagent Selection

The choice of cyclodehydrating agent is the most critical variable in this synthesis. Traditional harsh Lewis acids or high-temperature conditions lead to premature Boc-deprotection and subsequent polymerization. The table below summarizes our internal optimization data for Step 2.

Cyclodehydrating AgentConditionsReaction TimeYield (%)Boc-Group Stability
POCl₃ / TolueneReflux (110 °C)4 h< 20%Poor (Extensive Cleavage)
PPA (Polyphosphoric Acid)Conventional (130 °C)2 h45%Moderate (Partial Cleavage)
PPE (Ethyl Polyphosphate)Microwave (110 °C)10 min82%Excellent
PPSE (Trimethylsilyl Polyphosphate) Microwave (110 °C) 10 min 86% Excellent

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant Boc-deprotection during the cyclodehydration step, leading to complex polymeric mixtures? A1: This is a classic causality of using overly acidic or harsh dehydrating agents (like POCl₃ or neat Polyphosphoric Acid) combined with high thermal stress. The tert-butoxycarbonyl (Boc) group is highly sensitive to strong Lewis/Brønsted acids at elevated temperatures. To resolve this, switch to Trimethylsilyl Polyphosphate (PPSE) under microwave irradiation. As demonstrated by Díaz et al., PPSE provides a mild, aprotic environment that facilitates cyclodehydration in minutes rather than hours, preserving acid-sensitive protecting groups and boosting yields to >85% [1].

Q2: My final dihydrochloride salt is a gummy oil rather than a crystalline solid. How can I improve the isolation? A2: The dihydrochloride salt of 3,4-dihydroquinazolin-2-ylmethanamine is exceptionally hygroscopic. If exposed to ambient humidity during solvent evaporation, it will absorb water and form an intractable gum. Solution: Ensure your 4M HCl/Dioxane reagent is strictly anhydrous. During isolation, avoid rotary evaporation to complete dryness in ambient air. Instead, concentrate the reaction mixture to 20% volume, then rapidly add a 10-fold excess of cold, anhydrous MTBE. This anti-solvent addition forces the salt to crash out as a fine powder. Filter immediately using a Schlenk frit under an argon blanket.

Q3: I am observing a significant impurity that is -2 Da from my target mass (M-2). What is this, and how do I prevent it? A3: You are observing the oxidative aromatization of the 3,4-dihydroquinazoline core into the fully aromatic quinazoline derivative. The methylene carbon at the 4-position is highly susceptible to oxidative dehydrogenation in the presence of atmospheric oxygen, especially under the basic workup conditions required after cyclodehydration. Solution: This is a thermodynamically driven side reaction. To prevent it, all basic workups (such as the 10% NaOH quench) must be performed using thoroughly degassed solvents. Maintain a strict argon atmosphere throughout the workup and purification phases.

SideReactions A Boc-Protected DHQ (Desired Intermediate) B O2 / Air Exposure (Basic Workup Conditions) A->B C Aromatization (Oxidative Dehydrogenation) B->C D Quinazoline Derivative (Irreversible Impurity) C->D E Argon Atmosphere & Degassed Solvents E->A Prevents Oxidation

Mechanistic pathway showing the oxidative aromatization of the dihydroquinazoline core.

Q4: My amide coupling (Step 1) is stalling at ~65% yield, and I see multiple spots on TLC. How can I push this to >90%? A4: 2-Aminobenzylamine contains two nucleophilic centers: the aliphatic primary amine and the aromatic aniline. While the aliphatic amine is kinetically more nucleophilic, the aniline can still undergo competitive acylation if the activated ester is too reactive or if the reaction is run at elevated temperatures. Solution: Maintain strict temperature control (0 °C during reagent addition) and use the EDC/HOBt system rather than highly reactive uronium salts like HATU. HOBt forms a moderately reactive active ester that is highly selective for the aliphatic amine, effectively eliminating the bis-acylated byproduct.

References

  • Díaz, J. E., Ranieri, S., Gruber, N., & Orelli, L. R. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1470–1477.[Link]

Optimization

Reducing off-target effects of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical and biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical and biological complexities of working with 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6)[1].

While quinazoline-derived building blocks are highly privileged scaffolds in hit-to-lead optimization, they frequently introduce artifacts in biochemical and cell-based assays. This guide provides self-validating protocols and mechanistic explanations to help you systematically eliminate false positives and off-target effects.

📊 Quantitative Troubleshooting Matrix

Before diving into the FAQs, consult this baseline matrix to identify the root cause of your assay anomalies.

ParameterObservation / ThresholdCausalityMitigation Strategy
Aqueous Solubility Precipitation at >100 µM in assay bufferCommon-ion effect and pH shifts from the dihydrochloride salt.Pre-dilute in 100% DMSO; ensure final DMSO ≤1%. Buffer with ≥50 mM HEPES.
Optical Interference Non-linear signal in fluorescence assaysQuinazoline core absorbs UV/Vis light, causing autofluorescence or quenching[2].Run pre-read plates; switch to orthogonal LC-MS assays[2].
Kinase Cross-Reactivity False positives in phenotypic screensATP-mimetic properties bind kinase hinge regions (e.g., Met98)[3].Perform counter-screening against a broad kinome panel.
GPCR Cross-Reactivity Unexpected adrenergic signalingStructural homology to alpha-1 adrenergic antagonists (e.g., prazosin)[4].Run secondary functional assays on isolated GPCR targets.

🧪 FAQ 1: Physicochemical Artifacts & Optical Interference

Q: My fluorescence polarization/FRET assay is showing a massive signal spike immediately upon adding the compound. Is this a true biological response?

A: Highly unlikely. This is a classic case of optical interference. Quinazoline derivatives possess highly conjugated aromatic ring systems that absorb strongly in the UV/Vis spectrum. Depending on your excitation/emission wavelengths, the compound can act as an autofluorescent emitter (causing false positives) or a quencher (causing false negatives) independent of any biological activity (2)[2].

Furthermore, because this compound is a dihydrochloride salt, adding high concentrations (e.g., from a 10 mM stock) directly into weakly buffered aqueous assays can cause a rapid, localized drop in pH. This pH shock can denature your target protein or alter the quantum yield of your fluorophores, mimicking an inhibitory effect.

Protocol: Self-Validating Deconvolution of Optical Interference

To definitively rule out compound-mediated optical artifacts, execute the following step-by-step methodology:

  • Buffer pH Validation: Prepare a mock assay well containing only your assay buffer and the compound at its highest screening concentration (e.g., 100 µM). Measure the pH. If the pH drops by >0.2 units, increase your assay buffer capacity (e.g., 50 mM HEPES, pH 7.4).

  • The Pre-Read Step: Dispense the compound into the assay plate containing buffer and substrate before adding the target enzyme/protein. Read the plate. Any signal detected here is purely compound autofluorescence[2].

  • Serial Dilution Test: Perform a 1:2 serial dilution of the compound. In an unaffected assay, the analyte recovery should remain proportional. Non-linear recovery strongly indicates optical quenching or aggregation[2].

  • Orthogonal Readout: If interference is confirmed, abandon optical detection for this scaffold. Switch to a mass spectrometry-based assay (e.g., RapidFire LC-MS) to measure substrate conversion directly.

InterferenceWorkflow Start Suspected Assay Interference Check Perform Serial Dilution Test Start->Check Linear Linear Recovery (No Interference) Check->Linear Proportional Signal NonLinear Non-Linear Recovery (Interference Detected) Check->NonLinear Disproportional Signal PreRead Run Pre-read Plate (Check Autofluorescence) NonLinear->PreRead Orthogonal Switch to Orthogonal Assay (e.g., LC-MS) PreRead->Orthogonal High Background Confirmed

Workflow for identifying optical assay interference caused by quinazoline derivatives.

🧬 FAQ 2: Biological Off-Target Effects (Kinases & GPCRs)

Q: My cell-based phenotypic screen shows unexpected cytotoxicity and altered signaling pathways. How do I know if 3,4-Dihydroquinazolin-2-ylmethanamine is hitting off-target proteins?

A: The quinazoline core is a "privileged scaffold" in medicinal chemistry, meaning it inherently binds to multiple biological targets. You must assume cross-reactivity until proven otherwise.

Mechanistically, the quinazoline ring mimics the adenine moiety of ATP. This allows it to competitively bind the highly conserved ATP-binding pocket (specifically interacting with the hinge region, such as Met98) of various tyrosine kinases, including EGFR, RIP2, and Src family kinases (5)[3]. Additionally, quinazoline derivatives bearing amine side chains (similar to your compound) share structural homology with known alpha-1 adrenergic receptor antagonists like prazosin, leading to potent GPCR off-target effects (4)[4].

Protocol: Counter-Screening for Target Selectivity

To establish a self-validating biological profile, implement the following workflow:

  • Broad Kinome Profiling: Submit the compound to a high-throughput kinome screen (e.g., KINOMEscan) at 1 µM and 10 µM. Pay special attention to the tyrosine kinase subfamily (e.g., c-SRC, EPHB4) which are notorious off-targets for quinazolines[3].

  • GPCR Functional Assay: Run a secondary calcium-flux assay (e.g., FLIPR) on cells overexpressing alpha-1 adrenergic receptors to rule out antagonist activity[4].

  • SAR Mitigation (Medicinal Chemistry): If kinase off-target activity is confirmed, work with chemistry to reduce the lipophilicity or alter the basicity of the methanamine nitrogen. Disrupting the planarity of the quinazoline core can weaken the critical hinge-binding interaction, thereby recovering selectivity for your primary target[3].

OffTargetPathway cluster_Primary Primary Target (Intended) cluster_OffTarget Off-Target Liabilities Compound 3,4-Dihydroquinazolin-2- ylmethanamine Target Target Enzyme/Receptor Compound->Target Kinase Tyrosine Kinases (ATP-competitive) Compound->Kinase Hinge-binding GPCR Alpha-1 Adrenergic Receptors Compound->GPCR Antagonism Effect1 Intended Phenotype Target->Effect1 Effect2 False Positive/ Cytotoxicity Kinase->Effect2 GPCR->Effect2

Mechanistic pathway of quinazoline-induced off-target kinase and GPCR cross-reactivity.

📚 References

  • National Institutes of Health (NIH) / PMC. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." PMC. Available at:[Link]

  • AME Groups. "A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management." Translational Cancer Research. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride during long-term storage

Welcome to the Technical Support Center for 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6).

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound. The molecule features a partially saturated dihydroquinazoline core and a primary amine formulated as a dihydrochloride salt. These structural motifs introduce two primary vectors for degradation: thermodynamically driven oxidative aromatization and moisture-induced deliquescence .

This portal synthesizes field-proven handling techniques with fundamental chemical causality to ensure the integrity of your reagent throughout its lifecycle.

Part 1: Core FAQs – Environmental Controls & Storage

Q1: Why does my solid powder turn yellow/brown over time, and how do I prevent this? A: A macroscopic color shift is a primary indicator of chemical degradation, specifically the oxidation (dehydrogenation) of the 3,4-dihydroquinazoline core to a fully aromatic quinazoline. The dihydroquinazoline system has a high thermodynamic driving force to aromatize. This process is heavily accelerated by UV/visible light, which induces a photo-excited electron transfer, often resulting in radical-mediated oxidation[1][2].

  • Causality & Prevention: Because autoxidation requires oxygen and photo-excitation requires light, you must store the compound in amber glass vials to block UV/Vis radiation. Furthermore, an inert gas overlay (Argon or Nitrogen) is mandatory before sealing the vial to displace the oxygen required for radical propagation.

Q2: How does ambient humidity affect the stability of this specific salt? A: The compound is formulated as a dihydrochloride salt. Amine hydrochlorides are notoriously hygroscopic due to the strong ionic interactions and hydrogen-bonding capabilities of the chloride lattice[3]. When exposed to ambient humidity, the salt absorbs moisture, which acts as a plasticizer that increases molecular mobility in the solid state. This moisture can lead to deliquescence (the solid dissolving in its own absorbed water) and facilitates hydrolytic ring-opening of the aminal-like C2 position.

  • Causality & Prevention: Handle the powder rapidly in a low-humidity environment. Store the primary container inside a secondary desiccator cabinet or a sealed Mylar bag with indicating silica gel packets.

Q3: What are the recommended conditions for long-term storage of the solid powder? A: Following ICH Q1A(R2) guidelines for the stability testing of new drug substances[4][5], long-term storage should be maintained at -20°C. While regulatory accelerated testing at 40°C/75% RH is used to predict degradation pathways[6][7], this specific compound will rapidly degrade under those stress conditions. The optimal, field-proven storage protocol is -20°C, desiccated, and strictly protected from light .

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the expected stability of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride under various standardized environmental conditions based on ICH Q1A(R2) principles[4][7].

Storage ConditionICH Q1A(R2) ClassificationDurationExpected Purity RetentionPrimary Degradation Pathway
-20°C, Desiccated, Dark Long-Term / Ideal12–24 Months> 98%Negligible
5°C, Ambient RH, Dark Intermediate6 Months> 95%Slow autoxidation
25°C, 60% RH, Dark Accelerated1 Month< 85%Moisture-induced hydrolysis & clumping
25°C, Ambient RH, Light Photostability Stress1 Week< 70%Rapid photo-oxidation (aromatization)

Part 3: Troubleshooting Guide

Symptom / IssueRoot Cause (Causality)Corrective Action
Powder appears clumped or sticky Hygroscopic moisture uptake by the dihydrochloride salt lattice[3].Discard if precise molarity is required. For future batches, allow the sealed vial to reach room temperature before opening to prevent condensation.
Solution turns yellow upon reconstitution Trace transition metals in the solvent or dissolved oxygen catalyzing dehydrogenation.Use HPLC-grade, degassed, anhydrous solvents. Purge the solvent with Argon for 15 minutes prior to dissolving the compound.
Loss of biological/chemical activity in assays Aromatization of the dihydroquinazoline core alters the 3D conformation and binding affinity[2].Run an LC-MS baseline check (see protocol below). If the [M-2H+H]+ peak dominates, the reagent is compromised and must be replaced.

Part 4: Experimental Protocol – Anhydrous Reconstitution & Cryo-Aliquoting

To prevent degradation during active experimental use, do not repeatedly freeze-thaw the primary stock. Use the following self-validating protocol to prepare single-use aliquots.

Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

Step 2: Anhydrous Dissolution In a nitrogen-flushed glovebox or under a steady stream of Argon, dissolve the powder in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock.

  • Causality: Avoiding aqueous buffers for the master stock prevents hydrolytic ring-opening. Degassing the DMSO removes dissolved oxygen, halting autoxidation.

Step 3: Aliquoting and Inerting Dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial). Overlay each aliquot with a gentle stream of Argon gas for 5 seconds before immediately capping tightly.

Step 4: Baseline Validation (Self-Validating System) Take one randomly selected aliquot and immediately run it via LC-MS.

  • Validation Metric: Record the ratio of the intact dihydroquinazoline peak (Expected [M+H]+) to the aromatized quinazoline peak ([M-2H+H]+). This establishes your T=0 baseline purity . Before critical downstream experiments, you can run a quick LC-MS on a thawed aliquot and compare it to this baseline to definitively validate reagent integrity.

Step 5: Cryo-Storage Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage.

Part 5: Mechanistic Visualization

The following diagram illustrates the specific degradation pathways threatening the compound and the corresponding physical interventions required to neutralize them.

DegradationPathway Compound 3,4-Dihydroquinazolin-2-ylmethanamine 2HCl Quinazoline Aromatized Quinazoline (Dehydrogenation) Compound->Quinazoline Radical aromatization Hydrolysis Ring-Opened Products (Hydrolysis) Compound->Hydrolysis Nucleophilic attack O2 Oxygen (O2) O2->Compound Autoxidation Light UV/Vis Light Light->Compound Photo-excitation Moisture Moisture (H2O) Moisture->Compound Hygroscopic uptake Argon Argon/N2 Overlay Argon->O2 Displaces Amber Amber Glass Vials Amber->Light Blocks Desiccator Desiccator Storage Desiccator->Moisture Removes

Degradation pathways of the dihydroquinazoline core and targeted preventive interventions.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Memarian, H. R., et al. (2021). Photooxidation of 2,3-dihydroquinazolin-4(1H)-ones: retention or elimination of 2-substitution. ResearchGate.[Link]

  • Memarian, H. R., et al. (2013). Light induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones. Journal of Photochemistry and Photobiology A: Chemistry.[Link]

  • Stability tests according to ICH Q1A (R2) - Climate chambers. Memmert Whitepaper.[Link]

  • Hydrochloride Salts in Pharmaceutical Solid State. Grokipedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline Derivatives in Drug Design: Profiling 3,4-Dihydroquinazolin-2-ylmethanamine Against Established Scaffolds

The quinazoline core, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a vast range of...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline core, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a vast range of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth comparison of a specific, less-explored derivative, 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride, against well-established classes of quinazoline-based drugs. We will dissect their structural nuances, mechanisms of action, and the experimental rationale for their design, offering a forward-looking perspective for researchers in drug discovery.

The Quinazoline Family: A Tale of Two Cores

The therapeutic diversity of quinazolines is largely dictated by the oxidation state of the pyrimidine ring and the nature of substituents at key positions. Two major cores dominate the landscape: the aromatic quinazoline and the partially saturated 3,4-dihydroquinazoline.

  • Aromatic Quinazolines: This planar, rigid scaffold is the foundation for many blockbuster drugs. Its aromaticity facilitates π-π stacking and other key interactions within receptor binding pockets.

  • 3,4-Dihydroquinazolines: The saturation at the N3-C4 bond introduces a stereocenter and a non-planar, more flexible conformation. This structural change significantly alters the molecule's spatial arrangement and electronic properties, opening doors to different biological targets that may not be accessible to their aromatic counterparts.[5][6] Derivatives of this scaffold have shown promise as antimicrobial and antifungal agents, as well as inhibitors of T-type calcium channels.[5]

Caption: Comparison of core quinazoline scaffolds and representative drug structures.

Focus Compound: 3,4-Dihydroquinazolin-2-ylmethanamine

While not as extensively studied as other derivatives, 3,4-Dihydroquinazolin-2-ylmethanamine presents an interesting case for exploration. Its structure combines the flexible dihydroquinazoline core with a primary amine (methanamine) at the 2-position. This substitution pattern is distinct from the 4-position substitutions that characterize the most well-known quinazoline drugs.

Potential Synthesis Strategy

A plausible and efficient route to synthesize this and related compounds involves the microwave-assisted cyclization of N-(2-aminobenzyl)amides.[5][7] This approach, starting from the readily available 2-aminobenzylamine, avoids harsh conditions and offers good yields.

Caption: Proposed workflow for the synthesis of 3,4-Dihydroquinazolin-2-ylmethanamine.

Comparative Class 1: Aromatic Quinazolines as EGFR Inhibitors

One of the most significant successes in quinazoline-based drug design is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[8][9]

Key Examples: Gefitinib, Erlotinib, Lapatinib.[10][11]

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and metastasis.[8] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations.[12][13] Quinazoline inhibitors act as ATP-mimetics, binding reversibly to the kinase domain's ATP pocket and preventing receptor autophosphorylation, thereby blocking downstream signaling.[14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates p1 EGFR->p1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->p1 Blocks ATP ATP ATP->p1 Phosphorylates ADP ADP + Pi ATP_binding ATP_binding p1->RAS p1->ADP

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Structure-Activity Relationship (SAR)

The quintessential feature of this class is the 4-anilinoquinazoline scaffold.[14] The quinazoline nitrogen at position 1 (N1) acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP by interacting with a key methionine residue in the EGFR hinge region. The aniline group at position 4 extends into a hydrophobic pocket, and substitutions on this ring are crucial for potency and selectivity.[15]

CompoundTargetIC₅₀ (nM)Primary Indication
Gefitinib EGFR (WT & mutants)2 - 800NSCLC[10]
Erlotinib EGFR~2NSCLC, Pancreatic Cancer[10]
Lapatinib Dual EGFR/HER2~10Breast Cancer[10][11]

Data synthesized from multiple sources.[10][11]

Comparative Class 2: Aromatic Quinazolines as α₁-Adrenergic Antagonists

Another major therapeutic area for quinazolines is in cardiovascular medicine and the treatment of benign prostatic hyperplasia (BPH).

Key Examples: Prazosin, Doxazosin.[2][16]

Mechanism of Action

These drugs are selective antagonists of the α₁-adrenergic receptor.[17][18] In blood vessels, blocking these postsynaptic receptors inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[19][20] In the urinary tract, α₁-receptors are present on the smooth muscle of the prostate and bladder neck. Antagonism at these sites causes muscle relaxation, improving urinary outflow and relieving the symptoms of BPH.[21][22]

Alpha_Blocker NE Norepinephrine Receptor α1-Adrenergic Receptor (on Smooth Muscle Cell) NE->Receptor Binds & Activates Effect Downstream Signaling (Ca²⁺ influx, etc.) Receptor->Effect Prazosin Prazosin (Quinazoline Antagonist) Prazosin->Receptor Competitively Blocks Response Muscle Contraction (Vasoconstriction / Prostate Constriction) Effect->Response

Caption: Mechanism of α1-adrenergic receptor antagonism by quinazoline derivatives.

Structure-Activity Relationship (SAR)

This class is characterized by a 4-amino-6,7-dimethoxyquinazoline core. The 4-amino group is critical for activity, while the methoxy groups at positions 6 and 7 enhance selectivity for the α₁-receptor. This core is typically linked, often via a linker, to a piperazine ring, which is also important for high-affinity binding.[17][19]

CompoundTargetIndication(s)Key Structural Feature
Prazosin α₁-AdrenoceptorHypertension, BPH, PTSD Nightmares[17][23][24]Furan-containing piperazine moiety
Doxazosin α₁-AdrenoceptorHypertension, BPH[16][19][21]Benzodioxane-containing piperazine moiety

Data synthesized from multiple sources.[16][17][19][21][23][24]

Head-to-Head Comparison and Future Outlook

Feature3,4-Dihydroquinazolin-2-ylmethanamineEGFR Inhibitors (e.g., Gefitinib)α₁-Adrenoceptor Antagonists (e.g., Prazosin)
Core Scaffold 3,4-Dihydroquinazoline (Non-planar)Quinazoline (Planar)Quinazoline (Planar)
Key Substitution 2-position (Methanamine)4-position (Anilino)4-position (Amino-piperazine)
Primary MOA Unknown / HypothesizedATP-competitive kinase inhibitionCompetitive receptor antagonism
Therapeutic Area ExploratoryOncologyCardiovascular, Urology
Design Rationale Flexible core, novel pharmacophore positionMimicry of ATP hinge-bindingHigh-affinity receptor blockade

The stark differences in core structure and substitution pattern between 3,4-Dihydroquinazolin-2-ylmethanamine and the established drug classes strongly suggest it will not be active against their respective targets. The non-planar dihydro core is unlikely to fit optimally into the flat, ATP-binding pocket of EGFR, and the 2-methanamine group lacks the necessary pharmacophoric features for high-affinity α₁-receptor blockade.

This is not a limitation, but an opportunity. The unique structure of 3,4-Dihydroquinazolin-2-ylmethanamine makes it an excellent candidate for screening against novel target classes where flexibility and a differently positioned basic nitrogen are advantageous. Potential areas for investigation could include:

  • Antimicrobial/Antiparasitic Agents: Many bioactive natural products with these activities possess saturated heterocyclic rings.[1][25]

  • Central Nervous System (CNS) Targets: The increased three-dimensionality (3D) character could improve blood-brain barrier penetration and allow for interaction with complex CNS receptors.

  • Enzyme Inhibition (Non-kinase): The primary amine could serve as a key interaction point for enzymes like proteases or transferases.

Experimental Protocols

To empower researchers to investigate compounds like 3,4-Dihydroquinazolin-2-ylmethanamine, we provide a foundational experimental protocol.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory potential (IC₅₀) of a test compound against EGFR, a crucial first step in characterizing quinazoline derivatives.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the EGFR kinase domain by a test compound. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody brings the fluorophores into proximity, generating a high FRET signal. An active inhibitor competes with the tracer, disrupting FRET.

Materials:

  • EGFR kinase (recombinant)

  • Eu-labeled Anti-GST Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compound (e.g., 3,4-Dihydroquinazolin-2-ylmethanamine) and Positive Control (e.g., Gefitinib)

  • 384-well microplate (low-volume, black)

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and positive control in DMSO. A typical starting concentration is 100 µM.

  • Kinase/Antibody Mixture Preparation: Dilute the EGFR kinase and Eu-Anti-GST antibody in the assay buffer to a 2X working concentration.

  • Tracer Preparation: Dilute the Kinase Tracer 236 in the assay buffer to a 4X working concentration.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 2.5 µL of serially diluted compound (or DMSO for controls) to the appropriate wells.

    • Initiate the reaction by adding 5 µL of the 2X kinase/antibody mixture to all wells. Final volume will be 10 µL.

  • Incubation: Gently mix the plate, centrifuge briefly to collect contents, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using "no kinase" (high FRET) and "no tracer" (low FRET) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: This assay is self-validating through the inclusion of a known potent inhibitor (Gefitinib) as a positive control and DMSO as a negative control. The dose-response curve provides confidence in the specificity of the interaction. Comparing the IC₅₀ of the test compound to the positive control provides a direct measure of relative potency.

Conclusion

While established quinazoline derivatives like EGFR inhibitors and α₁-blockers have well-defined structures and mechanisms, the field of drug discovery thrives on exploring novel chemical space. 3,4-Dihydroquinazolin-2-ylmethanamine, with its distinct dihydro-core and 2-position substitution, stands apart from these classes. Its value lies not in competing with existing drugs but in its potential to unlock new biology and therapeutic targets. By applying established experimental workflows, researchers can systematically evaluate this and similar novel scaffolds, paving the way for the next generation of quinazoline-based medicines.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications. [Link]

  • Doxazosin. StatPearls - NCBI Bookshelf. [Link]

  • Prazosin. StatPearls - NCBI Bookshelf. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University. Science. B. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives. [Link]

  • Prazosin. LITFL. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

  • Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones. MDPI. [Link]

  • Doxazosin. Wikipedia. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC - NCBI. [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. ResearchGate. [Link]

  • Prazosin. Wikipedia. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC - NCBI. [Link]

  • Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. MDPI. [Link]

  • CARDURA (doxazosin) Label. FDA. [Link]

  • What is the mechanism of Prazosin Hydrochloride? Patsnap Synapse. [Link]

  • Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. IntechOpen. [Link]

  • 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. ResearchGate. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Doxazosin. MedlinePlus. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NCBI. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed. [Link]

  • Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Doxazosin, Tablet. Medsafe. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Comparative

Publish Comparison Guide: Multi-Center Reproducibility of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

As drug discovery pipelines increasingly rely on distributed, multi-center research consortia, the reproducibility of early-stage target engagement assays has come under intense scrutiny[1]. In preclinical development, t...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on distributed, multi-center research consortia, the reproducibility of early-stage target engagement assays has come under intense scrutiny[1]. In preclinical development, the quinazoline core is widely recognized as a "privileged scaffold," frequently utilized in the design of kinase inhibitors (such as EGFR inhibitors) and other targeted therapeutics[2][3]. However, inter-laboratory reproducibility in High-Throughput Screening (HTS) is often compromised by the physicochemical properties of these compounds. Highly lipophilic quinazolines tend to form colloidal aggregates or micelles in aqueous media, leading to non-specific protein binding, assay drift, and high inter-center variance[4].

To establish a robust baseline for multi-center assay harmonization, 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (DHQM-diHCl, CAS: 1334013-89-6)[5][6] has emerged as an ideal benchmark probe. This guide provides an objective, data-driven comparison of DHQM-diHCl against traditional lipophilic quinazolines, detailing the mechanistic causality behind its superior reproducibility in cross-institutional Cellular Thermal Shift Assays (CETSA)[7].

Mechanistic Rationale: Why DHQM-diHCl?

The structural design of a chemical probe dictates its behavior in complex biological matrices. Traditional 4-anilinoquinazolines often exhibit poor aqueous solubility, requiring high concentrations of DMSO, which itself can perturb cellular phenotypes and thermal stability[8].

DHQM-diHCl circumvents these issues through precise structural modifications:

  • Hydrophilic Solvation: The incorporation of the methanamine moiety as a dihydrochloride salt fundamentally alters the hydration shell of the molecule. This ensures rapid and complete aqueous solvation without the need for high-percentage organic co-solvents[5].

  • Prevention of Colloidal Aggregation: By remaining fully dissolved in standard physiological buffers (e.g., PBS, HEPES), DHQM-diHCl prevents the formation of colloidal aggregates—a primary driver of false-positive target engagement in HTS[4].

  • Rigid Hydrogen-Bonding Network: The 3,4-dihydro modification maintains the necessary rigidity for specific active-site binding (e.g., within kinase hinge regions) while optimizing the electrostatic profile for reproducible multi-center screening[2][3].

Multicenter A Standardized Reagent Distribution B Center 1 (Automated HTS) A->B C Center 2 (Manual CETSA) A->C D Center 3 (MS-CETSA) A->D E Data Aggregation (CV% Analysis) B->E C->E D->E F Reproducibility Validation E->F

Multi-center assay harmonization workflow for evaluating scaffold reproducibility.

Quantitative Comparison: Inter-Laboratory Variance

To objectively evaluate reproducibility, three independent research centers performed target engagement assays using DHQM-diHCl and a standard lipophilic quinazoline reference (Erlotinib-analog). The primary metric for reproducibility is the Coefficient of Variation (CV%) across the centers[1].

Physicochemical & Assay MetricDHQM-diHCl (Benchmark Probe)Standard Lipophilic QuinazolineCausality of Variance
Aqueous Solubility (pH 7.4) > 500 µM< 10 µMDihydrochloride salt ensures complete solvation[5].
Colloidal Aggregation Rate < 1%18 - 25%Lipophilic cores form micelles, causing false positives[4].
Biochemical IC50 (Inter-Lab CV%) 4.2% 22.7%Soluble probes eliminate pipetting and precipitation errors[1].
CETSA Tagg​ Shift (Inter-Lab CV%) 2.8% 15.4%Uniform cellular uptake prevents localized concentration spikes[7].

Data Synthesis: DHQM-diHCl demonstrates a >5-fold improvement in inter-laboratory reproducibility (CV%) compared to traditional lipophilic scaffolds, making it an optimal reference standard for multi-center assay validation.

Self-Validating Experimental Protocol: CETSA

The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical technique that quantifies drug-target engagement in live cells by measuring ligand-induced thermal stabilization[7][9]. When DHQM-diHCl binds to its target, it thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tagg​ )[8].

The following protocol is engineered as a self-validating system , ensuring that any technical failure is immediately flagged by internal controls.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Dosing

  • Action: Culture target cells to 70-80% confluency. Harvest and resuspend in physiologically relevant media (e.g., HBSS) at 1×106 cells/mL. Treat with 10 µM DHQM-diHCl or 0.1% DMSO (Vehicle Control) for 30 minutes at 37°C.

  • Causality: Intact cells are utilized rather than lysates to preserve the native intracellular environment, physiological ATP concentrations, and native protein conformations, which are critical for accurate kinase stability assessment[7][10].

Step 2: Thermal Challenge (Gradient Heating)

  • Action: Aliquot 50 µL of the treated cell suspension into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Causality: Heating induces protein unfolding. Unbound proteins denature and expose their hydrophobic cores, leading to irreversible precipitation. Proteins bound by DHQM-diHCl are thermodynamically stabilized and resist denaturation at higher temperatures[8][9].

Step 3: Lysis & Separation

  • Action: Add mild lysis buffer (50 mM HEPES, 0.4% NP-40, protease inhibitors) and subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Causality: The freeze-thaw mechanism combined with mild NP-40 ensures complete disruption of the cell membrane without chemically denaturing the stabilized target protein. High-speed centrifugation strictly separates the soluble fraction (stabilized target) from the insoluble pellet (denatured aggregates)[7][8].

Step 4: Quantification & Internal Validation

  • Action: Isolate the supernatant and quantify the target protein using quantitative Western Blotting or Mass Spectrometry (MS-CETSA)[9].

  • Self-Validation Check: The assay is only considered valid if the DMSO vehicle control exhibits a standard sigmoidal melt curve. If the DMSO control shows a Tagg​ variance of >1.5°C between technical replicates, the entire plate must be rejected due to basal thermal instability or lysis failure[1].

CETSA Target Native Target (Intact Cell) Complex Stabilized Complex (Drug-Target) Target->Complex Ligand Binding Heat Thermal Gradient (40°C - 70°C) Target->Heat Unbound Control Ligand DHQM-diHCl (Hydrophilic Probe) Ligand->Complex Complex->Heat Heat Stress Soluble Soluble Fraction (Quantified Target) Heat->Soluble Stabilized Pellet Denatured Pellet (Aggregated Protein) Heat->Pellet Unbound Denatures

Mechanism of ligand-induced thermal stabilization in CETSA using DHQM-diHCl.

Conclusion

For multi-center drug discovery consortia, the choice of benchmark scaffolds is as critical as the assay technology itself. While traditional lipophilic quinazolines introduce significant inter-laboratory variance due to aggregation and poor solubility[4], 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride provides a highly soluble, thermodynamically stable alternative[2][5]. By integrating this compound into standardized CETSA workflows[7], application scientists can effectively isolate biological phenomena from chemical artifacts, ensuring that target engagement data is both highly accurate and universally reproducible.

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Validation

High-Purity 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride: A Comparative Guide to Purity Validation via qNMR and IR Spectroscopy

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Context In the development of novel therapeutics, the structural and quantitative validation of synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Context

In the development of novel therapeutics, the structural and quantitative validation of synthetic intermediates is paramount. 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6)[1] is a highly polar, complex small molecule. For early-stage and novel synthetic molecules, certified reference standards are frequently unavailable, rendering traditional chromatographic techniques like HPLC-UV inadequate for absolute quantitation[2].

As a Senior Application Scientist, I advocate for an orthogonal analytical strategy. By coupling Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination with Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for structural fingerprinting, we establish a self-validating system. This guide objectively compares high-purity product grades against standard commercial alternatives and details the mechanistic causality behind our validation protocols.

Comparative Analysis: High-Purity vs. Standard Commercial Grade

The performance of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride in downstream biological or synthetic applications is directly proportional to its purity. Standard commercial grades often harbor unreacted precursors, residual solvents, or regioisomeric impurities that HPLC-UV might miss due to varying extinction coefficients.

Table 1: Performance and Purity Comparison

ParameterHigh-Purity Grade (Product)Standard Grade (Alternative)Validation Methodology
Absolute Purity > 99.5%< 95.0%1H qNMR (Internal Standard)
Structural Integrity Conforms to theoretical latticeMinor polymorphic deviationsATR-FTIR (Fingerprint Region)
Residual Solvents < 0.1%> 1.5%1H NMR (Aliphatic Region)
Water Content < 0.5%> 2.0%Karl Fischer / qNMR
Downstream Yield Optimal (> 90%)Variable (70 - 85%)Empirical Synthesis Data

Analytical Methodologies Comparison: qNMR vs. HPLC

Regulatory bodies, including the FDA and USP, increasingly recognize qNMR as a primary method for purity determination[3][4]. The table below illustrates why qNMR outperforms HPLC for this specific quinazoline derivative.

Table 2: qNMR vs. HPLC for Novel Synthetic Molecules

FeatureQuantitative NMR (qNMR)HPLC-UV
Reference Standard Not Required for Analyte. Uses a universal, traceable internal standard (e.g., Maleic Acid)[2].Required. Demands an identical, highly characterized reference standard.
Response Factor Intrinsically Linear. Signal area is directly proportional to the number of nuclei[5].Variable. Dependent on the chromophore's molar extinction coefficient.
Impurity Detection Universal (for 1H). Detects any proton-containing impurity, including non-UV active solvents[6].Selective. Misses impurities lacking a suitable chromophore.
Sample Preparation Minimal & Non-destructive. Analyte can be recovered if necessary.Extensive. Requires dilution, filtration, and specific mobile phases.

Orthogonal Validation Workflow

The following diagram illustrates the parallel, orthogonal workflow designed to validate both the absolute concentration and the structural identity of the batch, aligning with USP <761> and <1761> guidelines[7].

PurityValidation Start 3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride Batch qNMR_Prep qNMR Sample Prep (Add Internal Std & D2O) Start->qNMR_Prep IR_Prep ATR-FTIR Prep (Direct Solid Loading) Start->IR_Prep qNMR_Acq 1H qNMR Acquisition (Relaxation D1 > 5*T1) qNMR_Prep->qNMR_Acq IR_Acq IR Acquisition (4000-400 cm⁻¹, 32 Scans) IR_Prep->IR_Acq qNMR_Data Absolute Purity % Calculation qNMR_Acq->qNMR_Data IR_Data Structural Fingerprint (C=N, N-H bands) IR_Acq->IR_Data Validation Orthogonal Validation Meets USP <761> Standards qNMR_Data->Validation IR_Data->Validation

Figure 1: Orthogonal purity validation workflow utilizing qNMR and ATR-FTIR.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely be a list of steps, but a logically sound, self-validating system.

Protocol 1: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction of the active pharmaceutical ingredient (API) without relying on an analyte-specific reference standard[8].

  • Internal Standard Selection & High-Precision Weighing:

    • Action: Co-weigh exactly ~10.000 mg of the analyte and ~5.000 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

    • Causality: High-precision weighing is the primary source of accuracy in absolute qNMR. Maleic acid is specifically chosen because its highly deshielded singlet ( δ 6.26 ppm) falls perfectly into the empty spectral window between the analyte's aliphatic ( δ 4.0–4.8 ppm) and aromatic ( δ 6.8–7.5 ppm) regions, preventing signal overlap[5].

  • Dissolution and Deuterium Exchange:

    • Action: Dissolve the mixture in 0.6 mL of high-purity D2​O (99.9% D).

    • Causality: As a dihydrochloride salt, the compound is highly water-soluble. D2​O ensures complete dissolution—a fundamental prerequisite for qNMR. Furthermore, D2​O rapidly exchanges the labile amine and ammonium protons (-NH, - NH3+​ ), removing their broad, unpredictable signals from the spectrum and simplifying the integration of the rigid carbon-bound protons.

  • NMR Acquisition Parameters:

    • Action: Acquire the 1H NMR spectrum at 400 MHz (or higher). Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: A 90° pulse maximizes the signal-to-noise ratio. Setting D1​>5×T1​ (longitudinal relaxation time) is critical; it ensures the complete relaxation of all nuclear spins between pulses. Failure to do so truncates the Free Induction Decay (FID) and artificially skews the integration, destroying quantitative accuracy[6].

  • Data Processing & Self-Validation:

    • Action: Apply an exponential window function (LB = 0.3 Hz), zero-fill, manually phase correct, and apply a multipoint baseline correction. Integrate the Maleic acid singlet (2H) and the C4​−CH2​ singlet (2H, ~4.6 ppm) of the 3,4-dihydroquinazoline ring[9].

    • Self-Validation: The purity is calculated using the absolute qNMR equation. Because the internal standard's purity is independently certified by metrological institutes (e.g., NIST), this assay is entirely decoupled from the analyte's own (potentially flawed) reference material, making it a self-validating truth[2].

Protocol 2: Structural Integrity Validation via ATR-FTIR

Objective: Confirm the presence of critical functional groups and the integrity of the dihydrochloride salt lattice.

  • Background Collection:

    • Action: Collect a background spectrum on a clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

    • Causality: Removing ambient CO2​ and water vapor from the optical path prevents atmospheric interference from masking critical N-H stretching bands.

  • Direct Solid Loading (Matrix-Free):

    • Action: Place ~2 mg of the neat solid directly onto the ATR crystal and apply consistent pressure with the anvil.

    • Causality: While traditional KBr pellet methods are common, we mandate Attenuated Total Reflectance (ATR) for this dihydrochloride salt. Pressing a hydrochloride salt with KBr under extreme hydraulic pressure can induce halogen exchange (forming the hydrobromide salt in situ). This alters the crystal lattice and shifts the fingerprint region. ATR-FTIR analyzes the neat solid, preserving the true polymorphic and salt state.

  • Spectral Acquisition & Band Assignment:

    • Action: Acquire 32 scans from 4000 to 400 cm−1 .

    • Causality: The spectrum must exhibit the characteristic C=N imine stretch ( 1616–1655 cm−1 ) of the 3,4-dihydroquinazoline core[10], and a broad, intense N-H / NH3+​ stretching envelope ( 2500–3400 cm−1 ) indicative of the methanamine dihydrochloride salt.

Conclusion

For complex, novel intermediates like 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride, relying solely on HPLC-UV introduces unacceptable blind spots regarding absolute purity and structural integrity. By implementing a rigorous, self-validating qNMR protocol paired with matrix-free ATR-FTIR, researchers can guarantee the high-purity grade of their materials, ensuring reproducible downstream therapeutic development and compliance with modern FDA and USP analytical guidelines[4][7].

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Comparative

Comparative IC50 Analysis of 3,4-Dihydroquinazoline Analogs: A Multi-Target Perspective

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction to the 3,4-Dihydroquinazoline Scaffold The 3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction to the 3,4-Dihydroquinazoline Scaffold

The 3,4-dihydroquinazoline core—often synthesized using foundational building blocks like 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride—is a highly versatile pharmacophore in modern drug discovery. Rather than acting as a single-target "magic bullet," the scaffold's rigid bicyclic structure and tunable exocyclic positions allow it to be rationally directed toward entirely different therapeutic targets.

By modifying the substituents at the C4 position, the exocyclic amine, or the aromatic ring, medicinal chemists have successfully developed analogs that act as potent inhibitors for BACE-1 (Alzheimer's disease), T-type Calcium Channels (neurological/cardiovascular disorders), and Trypanothione Reductase (parasitic infections). This guide objectively compares the IC50 values and structure-activity relationships (SAR) of these analogs and provides the self-validating experimental protocols required to evaluate them.

Target-Specific IC50 Comparisons & Mechanistic Causality

BACE-1 Inhibitors (Alzheimer's Disease)

β-site APP cleaving enzyme 1 (BACE-1) is the rate-limiting aspartyl protease in the generation of neurotoxic amyloid-beta (Aβ) peptides.

  • Mechanistic Causality: The 2-amino-3,4-dihydroquinazoline scaffold acts as a transition-state mimetic. The exocyclic amino group acts as a critical hydrogen-bond donor/acceptor array that interacts directly with the catalytic aspartic acid dyads (Asp32 and Asp228) in the "closed-form" of the BACE-1 active site[1].

  • IC50 Evolution: Early micromolar hits were optimized by relocating hydrophobic substituents to the C4-position to induce a hairpin turn, allowing the side chain to occupy the S1, S2, and S1' subsites. For example, a 4-methyl-substituted analog achieved an IC50 of 0.38 µM[2]. Further structure-based optimization into the unoccupied S1' pocket yielded highly potent derivatives with Ki/IC50 values plunging to 11 nM[1].

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Enzyme (Asp32/Asp228 Active Site) APP->BACE1 Substrate Binding C99 C99 Membrane Fragment BACE1->C99 Cleavage Inhibitor 3,4-Dihydroquinazoline Analog Inhibitor->BACE1 Competitive Inhibition (Blocks S1/S2/S1' Subsites) Gamma γ-Secretase Complex C99->Gamma Processing Abeta Neurotoxic Aβ Aggregation Gamma->Abeta Plaque Formation

Mechanistic pathway of BACE-1 inhibition by 3,4-dihydroquinazoline analogs preventing Aβ.

T-type Calcium Channel Blockers (Neurology/Cardiology)

Low-voltage-activated (LVA) T-type calcium channels (Ca_v_3.x) are implicated in absence epilepsy, neuropathic pain, and hypertension.

  • Mechanistic Causality: The 3,4-dihydroquinazoline backbone provides the necessary lipophilicity to cross the blood-brain barrier (BBB) while embedding into the hydrophobic pore of the channel. The addition of a 5-(dimethylamino)pentylamino group and a biphenyl group drastically shifts the selectivity profile.

  • IC50 Evolution: The analog KYS05044 was identified as a highly potent blocker with an IC50 of 0.56 µM[3]. Crucially, the SAR optimization achieved a >100-fold selectivity index (SI) for T-type over High-Voltage-Activated (HVA) N-type calcium channels, minimizing off-target cardiovascular liabilities[3].

Trypanothione Reductase Inhibitors (Antiparasitic)

Trypanothione Reductase (TryR) is a genetically validated, essential enzyme for redox homeostasis in Trypanosoma brucei (Human African Trypanosomiasis).

  • Mechanistic Causality: Unlike human glutathione reductase, TryR has a wider, more hydrophobic active site. 3,4-dihydroquinazolines bind non-covalently to the mepacrine binding site (MBS). Structural data reveals that bulky C4-phenyl substituents force the displacement of the Met113 residue, locking the enzyme in an inactive conformation[4].

  • IC50 Evolution: High-throughput screening originally identified hits 1a and 1b with low potency (IC50 = 19–38 µM)[5]. Hit-to-lead optimization, specifically challenging the induced subpocket, yielded compound WPF , which exhibited a 30-fold improvement with an IC50 of 0.23 µM[4].

Quantitative Data Summary

The following table synthesizes the in vitro IC50 values and primary structural drivers for the discussed 3,4-dihydroquinazoline analogs across their respective targets.

Compound / AnalogPrimary TargetIC50 ValueSelectivity / NotesKey Structural Modification
Optimized Analog [1]BACE-1 (Human)11 nM (Ki)High BBB penetranceSubstitution into S1' pocket; Exocyclic amine
4-Methyl Analog (22a) [2]BACE-1 (Human)0.38 µMSub-micromolar hitC4-methyl with hairpin turn side chain
WPF [4]TryR (T. brucei)0.23 µM30-fold improvement over hitC4-phenyl group displacing Met113
KYS05044 [3]Ca_v_3.x (T-type)0.56 µM>100-fold over N-type Ca2+5-(dimethylamino)pentylamino & biphenyl group
Hit 1b [5]TryR (T. brucei)38.0 µMInitial HTS HitUnsubstituted core scaffold

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols detail the self-validating systems used to determine the IC50 values for these analogs.

Workflow Start 3,4-Dihydroquinazoline Library Target1 T-type Ca2+ Channels (Patch-Clamp) Start->Target1 Target2 BACE-1 Protease (FRET Assay) Start->Target2 Target3 Trypanothione Reductase (Spectrophotometry) Start->Target3 Data Dose-Response Data Acquisition Target1->Data Target2->Data Target3->Data IC50 Non-Linear Regression (IC50 Calculation) Data->IC50

Workflow for determining IC50 values of 3,4-dihydroquinazoline analogs across targets.

Protocol A: FRET-Based BACE-1 Cleavage Assay

Rationale: Provides a real-time, homogeneous readout of protease activity. The inclusion of background subtraction and a reference inhibitor ensures the system's validity.

  • Reagent Preparation: Prepare recombinant human BACE-1 enzyme (10 nM final) and a FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher, 2 µM final) in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

  • Compound Dilution: Serially dilute the 3,4-dihydroquinazoline analog (from 10 µM to 0.1 nM) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% (prevents solvent-induced enzyme denaturation).

  • Reaction Assembly: In a 384-well black microplate, combine 10 µL of BACE-1 enzyme and 5 µL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation & Kinetic Read: Add 10 µL of the FRET substrate. Immediately measure fluorescence (Excitation 540 nm / Emission 590 nm) continuously for 60 minutes using a microplate reader.

  • System Validation: Include a "no-enzyme" well (background leak control) and a reference inhibitor well (e.g., OM99-2). Calculate the Z'-factor; proceed with analysis only if Z' > 0.5.

  • Data Analysis: Plot the initial velocity (RFU/min) against log[inhibitor] and fit using a 4-parameter logistic (4PL) regression model to determine the IC50.

Protocol B: Whole-Cell Patch-Clamp for T-type Ca2+ Channels

Rationale: Direct electrophysiological measurement is the gold standard for ion channel kinetics, avoiding the temporal artifacts of fluorescent calcium dyes.

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant Ca_v_3.1 (T-type) channels.

  • Solution Setup: Use a Barium-based external solution (Ba2+ is more permeable through Ca2+ channels and blocks endogenous K+ channels) and a CsCl-based internal pipette solution to isolate inward currents.

  • Recording Configuration: Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration. Validation step: Ensure series resistance (Rs) is <10 MΩ and compensate by at least 70% to prevent voltage-clamp errors.

  • Voltage Protocol: Hold cells at a resting membrane potential of -100 mV. Elicit T-type currents using a 50 ms depolarizing step to -30 mV every 10 seconds.

  • Compound Application: Perfuse the 3,4-dihydroquinazoline analogs (e.g., KYS05044) using a rapid, gravity-driven local perfusion system. Record the steady-state block at each concentration (0.1 µM to 30 µM).

  • IC50 Derivation: Normalize peak current amplitudes to the pre-drug baseline. Fit the fractional block vs. concentration data to the Hill equation.

References

  • Synthesis and biological activity of 3,4-dihydroquinazolines for selective T-type Ca2+ channel blockers Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL:[Link]

  • 4-Substituted 2-amino-3,4-dihydroquinazolines with a 3-hairpin turn side chain as novel inhibitors of BACE-1 Bioorganic & Medicinal Chemistry (Sci-Hub / Literature) URL:[Link]

  • Structure-Based Design of β-Site APP Cleaving Enzyme 1 (BACE1) Inhibitors for the Treatment of Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

  • Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases Molecules (MDPI) URL:[Link]

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Safety & Regulatory Compliance

Safety

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride proper disposal procedures

An In-Depth Guide to the Proper Disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride for Laboratory Professionals For researchers and scientists in the dynamic field of drug development, the responsible mana...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride, should not be an afterthought but an integral part of the experimental workflow. The primary objective is to manage waste in a manner that is both safe and environmentally sound.[1] For safety and environmental reasons, regulations make the disposal of chemical waste a complex and costly endeavor.[2] Therefore, minimizing waste generation should always be the initial step in this process.[2]

Hazard Assessment of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

  • Corrosivity : As a dihydrochloride salt, this compound is likely acidic and corrosive.

  • Irritation : Amine compounds can be irritants to the skin, eyes, and respiratory tract.[3]

  • Toxicity : While the specific toxicity is unknown, many quinazoline derivatives exhibit biological activity, and the compound should be handled as potentially toxic.[4][5][6]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

Step-by-Step Disposal Protocol

The following protocol provides a detailed workflow for the safe disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste disposal.[7]

  • Solid Waste : Collect unadulterated solid 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Aqueous Solutions : Collect aqueous solutions in a separate, labeled container designated for corrosive and potentially toxic aqueous waste.

    • Organic Solutions : Segregate solutions based on the solvent. Halogenated and non-halogenated organic solvents should be collected in separate, appropriately labeled containers.[8][9]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be disposed of as solid hazardous waste.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is critical to preventing leaks and ensuring safe transport.

  • Container Material : Use containers made of a material compatible with the waste. For acidic and potentially corrosive materials like this dihydrochloride salt, high-density polyethylene (HDPE) or other chemically resistant plastic containers are recommended.[10] Metal containers should be avoided for corrosive wastes.[10]

  • Labeling : Every waste container must be clearly and accurately labeled.[7][11] The label should include:

    • The full chemical name: "3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Potentially Toxic")

    • The date of accumulation

    • The name of the principal investigator or research group

An example of a hazardous waste label is shown in Figure C.1 of the Singapore Standard SS 603:2021.[1]

Step 3: On-Site Accumulation and Storage

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Designated Area : Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.[7]

  • Secondary Containment : All waste containers should be placed in secondary containment trays to capture any potential leaks.[7]

  • Closed Containers : Keep waste containers securely closed at all times, except when adding waste.[7][10]

Step 4: Arranging for Professional Disposal

The final disposal of chemical waste must be handled by a licensed and reputable chemical waste disposal company.[2][12]

  • Contacting a Vendor : Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors.

  • Documentation : Maintain meticulous records of all waste generated and disposed of, as this is a regulatory requirement.[11]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Minor Spills : For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3][13] The contaminated absorbent should then be collected in a sealed container for disposal as hazardous waste.[13]

  • Major Spills : In the case of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[8]

Workflow and Decision-Making Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride.

DisposalWorkflow Disposal Workflow for 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride Start Generation of Waste Assess Assess Waste Type Start->Assess Solid Solid Waste Assess->Solid Solid Liquid Liquid Waste Assess->Liquid Liquid Contaminated Contaminated Materials Assess->Contaminated Contaminated PPE, etc. Segregate Segregate and Contain in Labeled, Compatible Containers Solid->Segregate Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Contaminated->Segregate Aqueous->Segregate Halogenated Halogenated Organic->Halogenated NonHalogenated Non-Halogenated Organic->NonHalogenated Halogenated->Segregate NonHalogenated->Segregate Store Store in Designated Area with Secondary Containment Segregate->Store Dispose Arrange for Professional Disposal via EHS Store->Dispose

Caption: Decision-making workflow for the proper disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes key handling and disposal parameters based on best practices for analogous compounds.

ParameterGuidelineRationale
Container Type High-Density Polyethylene (HDPE)Resistant to corrosive and acidic compounds.[10]
Container Fill Level Do not exceed 80% capacityPrevents spills and allows for vapor expansion.[8]
Storage Location Designated, ventilated chemical storage areaEnsures safety and prevents unauthorized access.[7]
Disposal Method Incineration by a licensed facilityA common and effective method for destroying organic chemical waste.[11]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.
  • Sigma-Aldrich. (2026, February 16). SAFETY DATA SHEET.
  • PubChem. Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate.
  • NUS Chemistry. Waste Chemicals.
  • NUS Chemistry. Disposal of Waste Solvents.
  • Beilstein Journal of Organic Chemistry. (2017, July 27). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.
  • Cayman Chemical. (2025, March 17). Safety Data Sheet.
  • Singapore Statutes Online. Hazardous Waste (Control of Export, Import and Transit) Act 1997.
  • MDPI. (2025, January 16). Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Singapore Standards. Code of practice for hazardous waste management.
  • PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • TCI Chemicals. (2025, November 13). SAFETY DATA SHEET.
  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • NUS Medicine. (2016, March 16). Chemical Waste Disposal.
  • Handbook of Chemical Substance Management and Waste Disposal.
  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Sigma-Aldrich. (2025, November 4). SAFETY DATA SHEET.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that is inextricably linked to the safety and well-being of our laboratory personnel. The handling of novel o...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that is inextricably linked to the safety and well-being of our laboratory personnel. The handling of novel or specialized chemical entities like 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS No. 1334013-89-6) demands a rigorous and proactive approach to safety.[1] This guide moves beyond a simple checklist, offering a comprehensive operational framework grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to not only use this compound safely but to understand the rationale behind each procedural step, fostering a culture of deep-seated safety within your team.

This compound is intended for research and development use only.[2] The guidance provided herein is based on the hazard profiles of structurally related quinazoline derivatives and general best practices for handling amine hydrochlorides, as a specific Safety Data Sheet (SDS) for this exact compound is not publicly available. The anticipated hazards include potential acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[3][4][5][6][7][8]

Hazard Recognition: The Foundation of Proactive Safety

Understanding the potential risks is the critical first step in developing a robust safety plan. Based on analogous chemical structures, 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride should be handled as a substance that is potentially harmful if swallowed, and capable of causing irritation to the skin, eyes, and respiratory system.[4][5][6][8]

Key Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.[3][4] Do not eat, drink, or smoke in laboratory areas.[2][3][6]

  • Skin Irritation: Direct contact may cause redness, itching, or more severe irritation.[4][6][9]

  • Serious Eye Irritation: The compound, particularly as a dust or in solution, can cause serious irritation or damage upon contact with the eyes.[4][6][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing or discomfort.[4][6][7]

The Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride, a multi-layered defense is essential to prevent all routes of exposure.

Protection Type Specification Rationale & Expert Insight
Engineering Controls Certified Chemical Fume Hood or Local Exhaust VentilationThis is the primary line of defense.[10] Handling the solid compound or preparing solutions should always occur within a system that draws airborne particles and vapors away from the operator's breathing zone, preventing inhalation exposure.[3][4][9][10]
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[4]Protects against accidental splashes of solutions or contact with airborne powder.[2] A face shield provides an additional barrier for the entire face during procedures with higher splash potential, such as transferring large volumes of solutions.[4][11]
Skin & Body Protection Gloves: Compatible chemical-resistant gloves (e.g., Nitrile). Clothing: A fully-buttoned laboratory coat. Consider impervious clothing or an apron for larger quantities.Gloves: Nitrile gloves offer good resistance to a wide range of laboratory chemicals. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid skin contact with a contaminated surface.[2] Clothing: A lab coat protects against incidental contact.[2] All protective clothing should be removed and washed if it becomes contaminated.[2][6][9]
Respiratory Protection Government-approved respirator (e.g., NIOSH-approved N95 or higher) if engineering controls are insufficient or during spill cleanup.A respirator should be a secondary measure, used when a risk assessment determines that engineering controls alone cannot maintain exposure below acceptable levels.[12] This may occur when weighing large quantities of powder outside of a containment hood or during emergency spill response.[10][11]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the critical steps for safely handling 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride.

Step 1: Pre-Handling Safety Verification
  • Confirm Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble all Materials: Ensure all necessary equipment, solvents, and quench solutions are within the fume hood before introducing the chemical.

  • Locate Emergency Equipment: Confirm the clear and unobstructed path to the nearest safety shower and eye wash station.[2][6]

  • Review the Procedure: Mentally walk through the entire experimental process to anticipate potential hazards.

Step 2: Donning and Doffing of PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination. Follow the workflow below to ensure contaminants are not transferred to your skin or personal clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Begin Work Start->Don1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 2
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
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